N-(5-acetylpyridin-2-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
207926-27-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(5-acetylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)8-3-4-9(10-5-8)11-7(2)13/h3-5H,1-2H3,(H,10,11,13) |
InChI Key |
UBYQLFOHLBXCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for N-(5-acetylpyridin-2-yl)acetamide. Due to the limited availability of a direct, documented synthesis in the literature, this guide proposes a robust two-step approach commencing from the commercially available intermediate, 2-amino-5-acetylpyridine. The methodologies presented are based on established chemical principles for the acylation of aminopyridines.
Proposed Synthesis Pathway
The synthesis of this compound can be conceptually divided into two primary stages:
-
Synthesis of the Key Intermediate: 2-Amino-5-acetylpyridine. While this intermediate is commercially available, understanding its synthesis provides deeper insight into the chemistry of substituted pyridines. A common conceptual approach involves the Friedel-Crafts acylation of a suitably protected 2-aminopyridine derivative, followed by deprotection. However, due to the deactivating effect of the pyridine nitrogen, direct acylation is challenging. A more practical laboratory-scale approach often involves a multi-step sequence starting from 2-aminopyridine.
-
Acetylation of 2-Amino-5-acetylpyridine. This step involves the acylation of the primary amino group of the intermediate to form the final acetamide product. This is a standard transformation and can be achieved under various conditions.
The overall proposed synthetic workflow is depicted below:
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the proposed synthesis.
Conceptual Synthesis of 2-Amino-5-acetylpyridine (Intermediate)
As 2-amino-5-acetylpyridine is commercially available, a detailed experimental protocol for its synthesis from simple precursors is not provided here. However, for research purposes, a potential route could involve the protection of the amino group of 2-aminopyridine, followed by a Friedel-Crafts or a related acylation reaction at the 5-position, and subsequent deprotection. The challenges associated with the electrophilic substitution of the pyridine ring necessitate careful optimization of reaction conditions.
Acetylation of 2-Amino-5-acetylpyridine to Yield this compound (Final Product)
This protocol is adapted from general procedures for the acetylation of aminopyridines.
Materials:
-
2-Amino-5-acetylpyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-amino-5-acetylpyridine (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of dry methanol to consume any excess acetic anhydride.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected data for the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-acetylpyridine | C₇H₈N₂O | 136.15 | 158-162 |
| This compound | C₉H₁₀N₂O₂ | 178.19 | Estimated: 150-160* |
*Estimated based on structurally similar compounds such as N-(5-acetyl-2-methylpyridin-4-yl)acetamide (m.p. 151-158 °C).
Table 2: Spectroscopic Data (Expected)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | |||
| (in CDCl₃ or DMSO-d₆) | δ 8.8-9.0 (s, 1H, NH), 8.5-8.7 (d, 1H, pyridine-H6), 8.0-8.2 (dd, 1H, pyridine-H4), 7.9-8.1 (d, 1H, pyridine-H3), 2.6 (s, 3H, COCH₃), 2.2 (s, 3H, NHCOCH₃) | δ ~197 (acetyl C=O), ~169 (amide C=O), ~152 (pyridine C2), ~148 (pyridine C6), ~138 (pyridine C4), ~130 (pyridine C5), ~114 (pyridine C3), ~26 (acetyl CH₃), ~24 (amide CH₃) | ~3300 (N-H stretch), ~1690 (amide C=O stretch), ~1670 (ketone C=O stretch), ~1580, 1480 (aromatic C=C and C=N stretch) |
Note: The spectroscopic data for the final product are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.
Logical Workflow for Experimental Procedure
The logical flow of the experimental protocol for the acetylation step is outlined below.
This guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers are advised to perform small-scale pilot reactions to optimize conditions for yield and purity. Standard laboratory safety procedures should be followed at all times.
An In-depth Technical Guide to the Physicochemical Properties of N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-acetylpyridin-2-yl)acetamide is a pyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic profile, designing formulation strategies, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, alongside generalized experimental protocols for its synthesis and characterization. Due to the absence of published experimental data for this specific compound, this guide leverages computational predictions and established methodologies for analogous structures to offer a robust foundational resource for researchers.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Chemical Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
-
Canonical SMILES: CC(=O)Nc1ccc(cc1N)C(=O)C
-
InChI Key: InChIKey=SCLXKOUNPUHTGT-UHFFFAOYSA-N
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using established algorithms and provide valuable estimates in the absence of experimental data.
| Property | Predicted Value | Method |
| Melting Point (°C) | 150-160 | Estimation from similar structures |
| Boiling Point (°C) | 396.5 ± 42.0 | Computational Prediction |
| LogP | 0.8 ± 0.5 | Computational Prediction |
| pKa (most acidic) | 13.3 ± 0.7 | Computational Prediction |
| pKa (most basic) | 3.5 ± 0.3 | Computational Prediction |
| Water Solubility (mg/L) | 2500 - 3500 | Estimation from similar structures |
| Density (g/cm³) | 1.18 ± 0.06 | Computational Prediction |
Experimental Protocols
While specific experimental data for this compound is not available, the following sections outline generalized protocols for its synthesis and characterization based on methods reported for similar N-acetyl aminopyridine derivatives.
Synthesis: Acetylation of 5-amino-2-acetylpyridine
A common and effective method for the synthesis of N-acetylated pyridines is the acylation of the corresponding aminopyridine with acetic anhydride.
Materials:
-
5-amino-2-acetylpyridine
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-amino-2-acetylpyridine in a suitable aprotic solvent such as dichloromethane in a round-bottom flask.
-
Add a stoichiometric excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (a singlet around δ 2.2 ppm), the methyl protons of the other acetyl group (a singlet around δ 2.6 ppm), and the aromatic protons on the pyridine ring (in the δ 7.5-8.8 ppm region). The amide proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the two carbonyl carbons (in the δ 168-198 ppm range), the methyl carbons of the acetyl groups, and the carbons of the pyridine ring.
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The expected molecular ion peak [M+H]⁺ would be at m/z 179.08.
The melting point of the purified solid product should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides essential, albeit predicted, physicochemical data for this compound, a molecule of interest for further research and development. The outlined general experimental protocols for its synthesis and characterization offer a practical starting point for researchers. It is anticipated that this compilation of information will facilitate future studies on this compound and its potential applications. Experimental validation of the predicted properties is a crucial next step in the comprehensive characterization of this compound.
Structure Elucidation of N-(5-acetylpyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of N-(5-acetylpyridin-2-yl)acetamide. The information is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a derivative of 2-aminopyridine, featuring an acetyl group at the 5-position of the pyridine ring and an acetamido group at the 2-position.
Molecular Formula: C₉H₁₀N₂O₂
Molecular Weight: 178.19 g/mol
CAS Number: Not available. The starting material, 2-amino-5-acetylpyridine, has the CAS number 19828-20-7.
Synthesis Protocol
The synthesis of this compound can be achieved through the acetylation of 2-amino-5-acetylpyridine. A general and reliable method involves the use of acetic anhydride.
Experimental Protocol: Acetylation of 2-amino-5-acetylpyridine
-
Materials:
-
2-amino-5-acetylpyridine
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-acetylpyridine (1 equivalent) in dichloromethane.
-
To this solution, add acetic anhydride (1.1 to 1.5 equivalents). A catalytic amount of pyridine can also be added.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (acetamide) | ~2.2 | singlet | - | The chemical shift is similar to the acetamido methyl protons in N-(pyridin-2-yl)acetamide (δ 2.19 ppm).[1] |
| CH₃ (acetyl) | ~2.6 | singlet | - | The methyl protons of the acetyl group are expected to be slightly downfield due to the electron-withdrawing nature of the carbonyl group. |
| H-3 (pyridine ring) | ~8.3 | doublet | ~8.5 | This proton is adjacent to the nitrogen and the acetamido group, leading to a downfield shift. For comparison, H-3 in N-(pyridin-2-yl)acetamide is at δ 8.27-8.20 (m).[1] |
| H-4 (pyridine ring) | ~8.0 | doublet of doublets | ~8.5, ~2.5 | Coupled to both H-3 and H-6. |
| H-6 (pyridine ring) | ~8.8 | doublet | ~2.5 | This proton is ortho to the acetyl group and is expected to be the most downfield aromatic proton. |
| NH (amide) | ~9.0 - 9.5 | broad singlet | - | The chemical shift of the amide proton can be variable and is dependent on concentration and solvent. For N-(pyridin-2-yl)acetamide, it appears at δ 9.31 ppm.[1] |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| CH₃ (acetamide) | ~25 | Similar to the acetamido methyl carbon in N-(pyridin-2-yl)acetamide (δ 24.7 ppm).[1] |
| CH₃ (acetyl) | ~27 | The acetyl methyl carbon. |
| C-2 (pyridine ring) | ~152 | Carbon bearing the acetamido group. In N-(pyridin-2-yl)acetamide, this carbon is at δ 151.9 ppm.[1] |
| C-3 (pyridine ring) | ~115 | Similar to C-3 in N-(pyridin-2-yl)acetamide (δ 114.6 ppm).[1] |
| C-4 (pyridine ring) | ~139 | Similar to C-4 in N-(pyridin-2-yl)acetamide (δ 138.7 ppm).[1] |
| C-5 (pyridine ring) | ~135 | Carbon bearing the acetyl group. The presence of the carbonyl group will shift this carbon downfield. |
| C-6 (pyridine ring) | ~148 | Similar to C-6 in N-(pyridin-2-yl)acetamide (δ 147.6 ppm).[1] |
| C=O (acetamide) | ~169 | The carbonyl carbon of the acetamido group. In N-(pyridin-2-yl)acetamide, this is at δ 169.1 ppm.[1] |
| C=O (acetyl) | ~197 | The carbonyl carbon of the acetyl group, typically found in the range of 195-215 ppm for aryl ketones. |
Mass Spectrometry
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Notes |
| 178 | [M]⁺ (Molecular Ion) | The parent ion corresponding to the molecular weight of the compound. |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 136 | [M - CH₂CO]⁺ or [M - C₂H₂O]⁺ | Loss of ketene from the acetamido group, a common fragmentation pathway for N-aryl acetamides. |
| 121 | [M - CH₃CO - N₂]⁺ or [M - CH₃ - CH₂CO]⁺ | Subsequent fragmentation involving the loss of the acetyl group or further loss from the pyridine ring. |
| 43 | [CH₃CO]⁺ | A prominent peak corresponding to the acetyl cation, which is expected to be the base peak or a very intense peak. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Notes |
| ~3300 | N-H stretch (amide) | A sharp to moderately broad peak characteristic of a secondary amide. |
| ~3050 | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine ring. |
| ~2950 | C-H stretch (aliphatic) | For the methyl groups. |
| ~1690 | C=O stretch (acetyl ketone) | The carbonyl stretch of the acetyl group on the pyridine ring. |
| ~1670 | C=O stretch (amide I band) | A strong absorption characteristic of the amide carbonyl. |
| ~1580, ~1470 | C=C and C=N stretching (pyridine ring) | Skeletal vibrations of the aromatic ring. |
| ~1530 | N-H bend and C-N stretch (amide II band) | A characteristic band for secondary amides. |
| ~1250 | C-N stretch (amide III band) | Another characteristic amide band. |
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the synthesis and structural elucidation of this compound.
References
In-depth Technical Guide: Physicochemical Properties of N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular formula and molecular weight of the chemical compound N-(5-acetylpyridin-2-yl)acetamide. The information is presented to support research, discovery, and development activities within the scientific community.
Core Molecular Data
The fundamental physicochemical properties of this compound have been determined through structural analysis and calculation. These core data points are essential for a variety of experimental and computational applications, including but not limited to, reaction stoichiometry, solution preparation, and molecular modeling.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.19 g/mol |
Note: The molecular weight is calculated based on the determined molecular formula and the atomic weights of the constituent elements.
Logical Derivation of Physicochemical Properties
The following diagram illustrates the logical workflow for determining the molecular formula and molecular weight of this compound from its chemical name.
Caption: Logical workflow from compound name to molecular properties.
Uncharted Territory: The Potential Biological Activity of N-(5-acetylpyridin-2-yl)acetamide
For immediate release
A deep dive into the scientific literature reveals a notable absence of research on the biological activity of the compound N-(5-acetylpyridin-2-yl)acetamide. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the current state of knowledge—or lack thereof—and provides a roadmap for potential future investigation by examining the activities of structurally related analogs.
While direct studies on this compound are not present in published databases, the broader family of substituted N-(pyridin-2-yl)acetamide derivatives has been the subject of various biological investigations. These studies, while not directly applicable, may offer clues to the potential therapeutic avenues for this unexplored molecule.
Analysis of Structurally Related Compounds
Research into analogous compounds, where different functional groups are present on the pyridine ring, has revealed a range of biological activities. It is critical to underscore that the specific substitutions dramatically influence the compound's biological effects.
One area of interest is in the treatment of inflammatory conditions. A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues identified them as dual inhibitors of TNF-α and IL-6 induced cell adhesion, suggesting potential applications in inflammatory bowel disease[1]. This indicates that the N-acetylpyridin-2-yl scaffold can be a promising starting point for developing anti-inflammatory agents.
Furthermore, derivatives of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide have been synthesized and shown to possess significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger[2]. This highlights another potential, though unconfirmed, therapeutic area for the this compound core structure.
Other, more structurally distinct acetamide derivatives have been explored for a variety of therapeutic applications, including as anticoagulants and for their anticancer properties. However, the relevance of these findings to this compound is likely limited due to significant structural differences.
The absence of data for this compound itself means that its biological activity remains purely speculative. The electronic and steric properties of the acetyl group at the 5-position of the pyridine ring will undoubtedly play a crucial role in its interaction with any potential biological targets.
A Proposed Roadmap for Biological Evaluation
For research teams considering an investigation into the biological properties of this compound, a structured, multi-stage experimental approach is recommended. The following workflow outlines a standard procedure in preclinical drug discovery.
Caption: Proposed workflow for the biological evaluation of this compound.
Potential Signaling Pathway Investigation
Should preliminary screening suggest anti-inflammatory activity for this compound, a logical next step would be to investigate its effect on key inflammatory signaling pathways, such as the NF-κB pathway, which is activated by cytokines like TNF-α.
Caption: Simplified NF-κB signaling pathway, a potential target for novel anti-inflammatory drugs.
Conclusion
The biological activity of this compound represents a gap in the current scientific landscape. While the activities of related compounds provide some intriguing, albeit speculative, directions for research, this molecule is a blank slate awaiting investigation. The workflows and potential pathways outlined here serve as a foundational guide for researchers poised to explore the therapeutic potential of this novel chemical entity. Any future findings would be a significant contribution to the field of medicinal chemistry.
References
An In-depth Technical Guide to Pyridinylacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of pyridinylacetamide derivatives, a versatile class of compounds with a wide range of biological activities. This document details their synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and inflammation.
Introduction to Pyridinylacetamide Derivatives
Pyridinylacetamides are a class of organic molecules characterized by a central acetamide linker connecting a pyridine ring to various other cyclic or acyclic moieties. This structural motif has proven to be a privileged scaffold in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse array of biological targets. The versatility of the pyridinylacetamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.
This guide will explore the significant therapeutic potential of pyridinylacetamide derivatives, with a particular focus on their roles as:
-
Wnt Signaling Pathway Inhibitors: Targeting the Porcupine (PORCN) enzyme, a key regulator of Wnt ligand secretion, for the treatment of Wnt-driven cancers.
-
Kinase Inhibitors: Modulating the activity of various kinases involved in cell signaling, proliferation, and survival.
-
Antimicrobial Agents: Exhibiting activity against a range of bacterial and viral pathogens.
Synthesis of Pyridinylacetamide Derivatives
The synthesis of pyridinylacetamide derivatives typically involves the formation of an amide bond between a pyridinyl-containing amine or carboxylic acid and a suitable coupling partner. Several synthetic strategies have been successfully employed, with the choice of method often depending on the specific nature of the desired substituents.
General Synthesis Workflow
A common synthetic approach to pyridinylacetamide derivatives is outlined below. This workflow is adaptable and can be modified based on the specific starting materials and desired final product.
Detailed Experimental Protocol: Synthesis of a Generic Pyridinylacetamide Derivative
This protocol describes a general method for the synthesis of a pyridinylacetamide derivative via the acylation of a pyridinylamine with a substituted acetyl chloride.
Materials:
-
Pyridinylamine derivative (1.0 eq)
-
Substituted acetyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the pyridinylamine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine) to the solution and stir for 10 minutes.
-
Slowly add the substituted acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired pyridinylacetamide derivative.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, LRMS, HRMS).
Biological Activity of Pyridinylacetamide Derivatives
Pyridinylacetamide derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. The following sections detail their activity against key biological targets.
Inhibition of the Wnt Signaling Pathway
A significant area of research has focused on the development of pyridinylacetamide derivatives as inhibitors of the Wnt signaling pathway, which is aberrantly activated in many cancers. These compounds often target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1]
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival. By inhibiting PORCN, pyridinylacetamide derivatives block the secretion of Wnt ligands, thereby preventing the activation of the Wnt signaling cascade.
Several pyridinylacetamide derivatives have been identified as potent PORCN inhibitors. The following table summarizes the in vitro activity of selected compounds.
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| GNF-1331 | PORCN | Wnt Secretion Co-culture | 12 | [2] |
| GNF-6231 | PORCN | Wnt Secretion Co-culture | <10 | [2] |
| WNT974 | PORCN | Radioligand Binding | 0.4 | [1] |
The activity of pyridinylacetamide derivatives as Wnt signaling inhibitors can be assessed using a Wnt reporter assay. This assay typically utilizes a cell line engineered to express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or purified Wnt3a protein
-
Pyridinylacetamide derivative test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the pyridinylacetamide derivative test compounds at various concentrations.
-
Wnt Stimulation: After a 1-hour pre-incubation with the test compounds, stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein.
-
Luciferase Assay: After 24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Kinase Inhibition
Pyridinylacetamide derivatives have also emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Pyridinylacetamide derivatives can inhibit kinase activity by competing with ATP for binding to the active site of the enzyme, thereby preventing substrate phosphorylation and downstream signaling.
References
An In-depth Technical Guide to N-(5-acetylpyridin-2-yl)acetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-acetylpyridin-2-yl)acetamide is a pyridinyl acetamide derivative of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, detailed experimental protocols, and methods for its characterization. While a specific historical discovery narrative for this compound is not prominently documented in scientific literature, its synthesis can be achieved through established chemical transformations. This document serves as a practical guide for researchers interested in the synthesis and evaluation of this and related compounds for potential therapeutic applications.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active molecules. Its ability to participate in hydrogen bonding and its electronic properties make it a privileged structure in drug design. Similarly, the acetamide group is a common functional group in drug candidates, contributing to metabolic stability and molecular interactions. The combination of these two moieties in this compound suggests its potential for biological activity, warranting further investigation. This guide outlines a plausible and efficient synthesis of this target molecule, drawing upon established methodologies for the derivatization of aminopyridines.
Proposed Synthesis Pathway
The synthesis of this compound can be conceptualized as a two-step process starting from 2-amino-5-acetylpyridine. The logical flow involves the protection of the amino group via acetylation.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are based on well-established procedures for the acetylation of aminopyridines.
Synthesis of this compound
Materials:
-
2-Amino-5-acetylpyridine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-acetylpyridine (1.0 eq) in a minimal amount of pyridine and dilute with dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization Data
The structure of the synthesized this compound would be confirmed using standard analytical techniques. The expected data is summarized in the table below.
| Parameter | Expected Value |
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| Appearance | White to off-white solid |
| 1H NMR | Expected peaks for acetyl protons, acetamido methyl protons, and pyridine ring protons. |
| 13C NMR | Expected peaks for carbonyl carbons, methyl carbons, and pyridine ring carbons. |
| Mass Spectrometry | [M+H]+ = 179.08 |
| Infrared (IR) | Characteristic absorptions for N-H stretching, C=O stretching (amide and ketone), and C-N stretching. |
| Melting Point | To be determined experimentally. |
Logical Workflow for Synthesis and Characterization
The overall process from starting material to a fully characterized product follows a logical experimental workflow.
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. While its specific discovery and developmental history are not extensively documented, the straightforward synthetic accessibility and the presence of key pharmacophoric features make it an attractive candidate for further investigation in drug discovery programs. The detailed protocols and expected characterization data herein should enable researchers to readily prepare and evaluate this compound for its potential biological activities.
N-(5-acetylpyridin-2-yl)acetamide: A Hypothesized Mechanism of Action in Inflammatory Signaling
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
N-(5-acetylpyridin-2-yl)acetamide is a small molecule of scientific interest. While direct research into its mechanism of action is limited, analysis of structurally similar compounds and related biological pathways allows for the formulation of a compelling hypothesis. This document posits that this compound acts as a modulator of inflammatory signaling pathways, primarily through the inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This whitepaper will delineate this hypothesized mechanism, provide detailed experimental protocols to investigate these claims, and present a framework for understanding its potential therapeutic applications in inflammatory diseases.
Introduction
Inflammatory processes are at the heart of numerous pathologies, ranging from autoimmune disorders to neurodegenerative diseases and cancer. The signaling cascades initiated by pro-inflammatory cytokines like TNF-α and IL-6 are critical drivers of the inflammatory response.[1][2][3][4][5][6][7] These cytokines activate intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.[8][9][10][11][12][13][14][15][16][17]
The therapeutic targeting of these pathways has proven to be a successful strategy in the management of various inflammatory conditions. Small molecule inhibitors offer a promising avenue for the development of novel anti-inflammatory agents. This compound, a compound featuring a substituted pyridine ring linked to an acetamide group, presents a chemical scaffold with the potential for interaction with key proteins in these inflammatory cascades. Evidence from analogues, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, which has demonstrated anti-colitis activity through the dual inhibition of TNF-α and IL-6 induced cell adhesion, strongly suggests a similar potential for this compound.
This document outlines a hypothesized mechanism of action for this compound centered on the modulation of TNF-α and IL-6 signaling. We will explore the intricacies of these pathways and propose a comprehensive suite of in-vitro experiments to rigorously test this hypothesis.
Hypothesized Mechanism of Action
We hypothesize that this compound functions as an inhibitor of pro-inflammatory signaling by targeting key nodes within the TNF-α and IL-6 pathways. The proposed mechanism is twofold:
-
Inhibition of Cytokine-Receptor Interaction: The compound may directly or allosterically interfere with the binding of TNF-α and IL-6 to their respective receptors, TNFR1 and the IL-6R/gp130 complex. This would prevent the initiation of the downstream signaling cascade.
-
Modulation of Intracellular Signaling Components: Alternatively, this compound could penetrate the cell membrane and interact with intracellular signaling proteins, such as kinases (e.g., JAKs) or transcription factors (e.g., NF-κB, STATs), thereby attenuating the signal transduction.
This inhibitory action is predicted to result in a downstream reduction of inflammatory mediators and a decrease in inflammatory cellular responses, such as monocyte adhesion to epithelial cells.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the potential points of intervention for this compound within the TNF-α and IL-6 signaling pathways.
Caption: Hypothesized intervention points of this compound in inflammatory signaling.
Quantitative Data Summary
As no direct experimental data for this compound is currently available in the public domain, the following table is presented as a template for organizing and comparing potential future findings from the experimental protocols outlined in this whitepaper.
| Assay Type | Target | Metric | This compound | Positive Control (e.g., Tofacitinib) |
| TNF-α Inhibition ELISA | TNF-α | IC50 (µM) | Data to be determined | e.g., 1.5 µM |
| IL-6 Bioassay | IL-6 Signaling | IC50 (µM) | Data to be determined | e.g., 0.8 µM |
| Cell Adhesion Assay | Monocyte Adhesion | % Inhibition @ 10 µM | Data to be determined | e.g., 85% |
| JAK2 Kinase Assay | JAK2 | IC50 (µM) | Data to be determined | e.g., 0.05 µM |
| NF-κB Reporter Assay | NF-κB Activation | % Inhibition @ 10 µM | Data to be determined | e.g., 90% |
Detailed Experimental Protocols
To validate the hypothesized mechanism of action, a series of in-vitro experiments are proposed. These protocols are designed to assess the inhibitory effects of this compound on TNF-α and IL-6 signaling and downstream cellular responses.
TNF-α Inhibition ELISA
This assay will quantify the ability of this compound to inhibit the binding of TNF-α to its receptor.
-
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc fusion protein
-
Biotinylated anti-human TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
96-well high-binding ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
-
This compound
-
Positive control inhibitor (e.g., Adalimumab)
-
-
Procedure:
-
Coat the 96-well plate with TNFR1-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay buffer for 1 hour at room temperature.
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a separate plate, pre-incubate recombinant human TNF-α (e.g., 50 ng/mL) with the compound dilutions for 30 minutes at room temperature.
-
Transfer the TNF-α/compound mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add biotinylated anti-human TNF-α antibody (e.g., 1:1000 dilution in assay buffer) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP (e.g., 1:2000 dilution in assay buffer) and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
Calculate the IC50 value for this compound.
-
IL-6 Inhibition Bioassay
This cell-based assay will determine the effect of the compound on IL-6-induced STAT3 phosphorylation.
-
Materials:
-
HEK293 cells stably expressing the IL-6 receptor and a STAT3-responsive luciferase reporter construct.
-
Recombinant human IL-6
-
This compound
-
Positive control inhibitor (e.g., Tofacitinib)
-
Cell culture medium (DMEM with 10% FBS)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
-
Procedure:
-
Seed the HEK293 reporter cells in the 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control in serum-free DMEM.
-
Treat the cells with the compound dilutions for 1 hour.
-
Stimulate the cells with recombinant human IL-6 (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the IC50 value for this compound based on the inhibition of luciferase expression.
-
Monocyte-Epithelial Cell Adhesion Assay
This assay will assess the functional consequence of inhibiting inflammatory signaling by measuring the adhesion of monocytes to activated epithelial cells.
-
Materials:
-
Human colorectal adenocarcinoma cell line (e.g., HT-29)
-
Human monocytic cell line (e.g., U937)
-
Calcein-AM fluorescent dye
-
Recombinant human TNF-α
-
This compound
-
Positive control inhibitor (e.g., a known anti-inflammatory drug)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate and grow to confluence.
-
Treat the confluent HT-29 monolayer with TNF-α (e.g., 20 ng/mL) in the presence of varying concentrations of this compound or the positive control for 24 hours.
-
Label U937 cells with Calcein-AM (e.g., 5 µM) for 30 minutes.
-
Wash the labeled U937 cells and resuspend them in serum-free medium.
-
Wash the HT-29 cell monolayer to remove TNF-α and the compound.
-
Add the labeled U937 cells (e.g., 1 x 10⁵ cells/well) to the HT-29 monolayer and incubate for 1 hour.
-
Gently wash the wells three times with PBS to remove non-adherent U937 cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (excitation/emission ~485/520 nm).
-
Calculate the percentage inhibition of monocyte adhesion for each concentration of the compound.
-
Proposed Experimental Workflow
The following diagram outlines the logical flow of experiments to test the hypothesized mechanism of action.
Caption: A logical workflow for investigating the hypothesized mechanism of action.
Conclusion
The hypothesis presented in this whitepaper provides a rational and testable framework for elucidating the mechanism of action of this compound. Based on the anti-inflammatory properties of a structurally similar compound, it is plausible that this compound exerts its effects through the modulation of the TNF-α and IL-6 signaling pathways. The detailed experimental protocols provided herein offer a clear path forward for researchers and drug development professionals to validate this hypothesis and to determine the therapeutic potential of this compound in the context of inflammatory diseases. The successful execution of these studies will not only shed light on the biological activity of this compound but also contribute to the broader understanding of small molecule-mediated immunomodulation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. origene.com [origene.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-kB pathway overview | Abcam [abcam.com]
- 15. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]
- 16. apexbt.com [apexbt.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Spectroscopic Characterization of N-(5-acetylpyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound N-(5-acetylpyridin-2-yl)acetamide. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. Furthermore, it outlines detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of novel chemical entities. This guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of related heterocyclic compounds.
Introduction
This compound is a substituted pyridine derivative containing both an acetyl group and an acetamide moiety. Such compounds are of interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the pyridine ring and the amide functionality. Accurate structural characterization is the cornerstone of any research and development involving novel molecules. Spectroscopic techniques such as NMR, IR, and MS provide invaluable information about the molecular structure, functional groups, and molecular weight of a compound.
This guide addresses the current scarcity of publicly available spectroscopic data for this compound by providing well-founded predictions for its ¹H NMR, ¹³C NMR, IR, and MS spectra. Additionally, standardized protocols for acquiring this data are presented to aid researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, substituent effects, and comparison with data from structurally related molecules.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.80 | d | 1H | H-6 |
| ~8.20 | dd | 1H | H-4 |
| ~8.10 | d | 1H | H-3 |
| ~7.80 | s (broad) | 1H | NH -acetamide |
| ~2.60 | s | 3H | CH₃ -acetyl |
| ~2.20 | s | 3H | CH₃ -acetamide |
d = doublet, dd = doublet of doublets, s = singlet
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | C =O (acetyl) |
| ~169.0 | C =O (acetamide) |
| ~151.0 | C-2 |
| ~148.0 | C-6 |
| ~138.0 | C-4 |
| ~130.0 | C-5 |
| ~114.0 | C-3 |
| ~26.0 | C H₃ (acetyl) |
| ~24.0 | C H₃ (acetamide) |
IR Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (acetyl ketone) |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1600, ~1480 | Medium-Weak | C=C and C=N stretches (pyridine ring) |
| ~1540 | Medium | N-H bend (Amide II) |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Impact - EI)
| m/z | Interpretation |
| ~178 | Molecular Ion (M⁺) |
| ~163 | [M - CH₃]⁺ |
| ~136 | [M - CH₂=C=O]⁺ or [M - COCH₃ + H]⁺ |
| ~121 | [M - COCH₃ - CH₃]⁺ |
| ~43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for a novel solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent should be based on the sample's solubility.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.[2]
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.[2]
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).[2]
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[3]
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should typically be in the range of 1 µg/mL to 1 mg/mL.
-
Alternatively, for a solid probe analysis, a small amount of the solid sample can be placed directly onto the probe.
-
-
Data Acquisition (Electron Impact - EI) :
-
Introduce the sample into the ion source. For solutions, this is often done via direct infusion or through a gas chromatograph (GC-MS). For solids, a direct insertion probe is used.
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.[4][5]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[4][5]
-
The detector records the abundance of each ion, and the data is plotted as a mass spectrum.[5]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a new chemical compound.
References
Solubility Profile of N-(5-acetylpyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(5-acetylpyridin-2-yl)acetamide in a range of common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a standardized experimental protocol for determining thermodynamic solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in-house.
Data Presentation: Solubility of this compound
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been reported. The following table indicates the current data availability. Researchers are encouraged to use the experimental protocol provided in the subsequent section to determine these values.
| Solvent | Chemical Formula | Solubility (mg/mL) at 25°C | Temperature Dependence Data |
| Water | H₂O | Data not available | Data not available |
| Ethanol | C₂H₅OH | Data not available | Data not available |
| Methanol | CH₃OH | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | Data not available |
| Acetone | (CH₃)₂CO | Data not available | Data not available |
| Acetonitrile | CH₃CN | Data not available | Data not available |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of each respective solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[1]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[1]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Theoretical Modeling of N-(5-acetylpyridin-2-yl)acetamide Interactions: A Technical Guide
Introduction
N-(5-acetylpyridin-2-yl)acetamide belongs to the class of pyridinyl acetamide derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active compounds. The theoretical modeling of such molecules is a crucial step in modern drug discovery and development, offering insights into their electronic structure, reactivity, and potential interactions with biological targets. This guide outlines the standard computational and experimental protocols applicable to the study of this compound and its interactions.
Theoretical Modeling Methodologies
The in-silico investigation of this compound would typically involve a multi-faceted approach, including quantum chemical calculations, molecular docking, and molecular dynamics simulations.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method to investigate the intrinsic properties of a molecule. These calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound.
Typical Workflow for DFT Calculations:
Caption: A general workflow for DFT calculations.
Key Properties Calculated using DFT:
| Property | Description | Typical Method | Relevance |
| HOMO/LUMO Energies | Highest Occupied and Lowest Unoccupied Molecular Orbital energies, indicating electron-donating and -accepting abilities. | B3LYP/6-31G(d) | Predicts reactivity and sites of electrophilic/nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrostatic interactions. | B3LYP/6-31G(d) | Visualizes charge distribution and potential hydrogen bonding sites. |
| Global Reactivity Descriptors | Includes chemical hardness, softness, and electrophilicity index, which quantify the overall reactivity of the molecule. | Calculated from HOMO/LUMO energies | Provides a quantitative measure of the molecule's stability and reactivity. |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the molecule. | B3LYP/6-31G(d) | Aids in the experimental characterization and identification of the compound. |
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is crucial for identifying potential biological targets and understanding the binding mode of this compound.
Typical Workflow for Molecular Docking:
Caption: A general workflow for molecular docking studies.
Key Outputs from Molecular Docking:
| Parameter | Description | Significance |
| Binding Affinity/Score | An estimation of the binding free energy (e.g., in kcal/mol), indicating the strength of the ligand-receptor interaction. | Lower values typically suggest a more favorable binding. |
| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Reveals the specific interactions (hydrogen bonds, hydrophobic, etc.) responsible for binding. |
| Interacting Residues | The amino acid residues of the receptor that are in close contact with the ligand. | Identifies key residues for mutagenesis studies and understanding binding specificity. |
Experimental Protocols for Validation
Theoretical models are most powerful when validated by experimental data. The following protocols are standard for the synthesis, characterization, and biological evaluation of novel compounds like this compound.
Synthesis of N-(substituted-pyridin-2-yl)acetamide Derivatives
A common synthetic route to N-(pyridin-2-yl)acetamide derivatives involves the acylation of the corresponding 2-aminopyridine.
General Synthetic Procedure:
-
Reactant Preparation: Dissolve the substituted 2-aminopyridine (e.g., 2-amino-5-acetylpyridine) in a suitable solvent, such as acetic anhydride.
-
Reaction: Heat the mixture under reflux for a specified period (e.g., 2 hours at 70°C).
-
Work-up: Cool the reaction mixture to room temperature.
-
Crystallization: Add a non-polar solvent like diethyl ether to induce crystallization of the product.
-
Purification: Filter the solid product and wash with a cold solvent. Further purification can be achieved by recrystallization.
-
Drying: Dry the purified product under vacuum.
Logical Flow of Synthesis and Characterization:
Caption: A general workflow for the synthesis and structural characterization of a new compound.
Spectroscopic and Structural Characterization
The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Provides information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
| FT-IR Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, N-H). |
| Single Crystal X-ray Diffraction | Provides the precise 3D arrangement of atoms in the crystal lattice, offering the most definitive structural proof. |
Biological Activity Assays
To investigate the potential biological interactions of this compound, various in vitro assays can be performed, depending on the therapeutic target of interest. For example, if the compound is hypothesized to be an enzyme inhibitor, an enzyme inhibition assay would be appropriate.
General Enzyme Inhibition Assay Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and various concentrations of the inhibitor (this compound) in a suitable buffer.
-
Assay Setup: In a multi-well plate, add the enzyme and the inhibitor solution and incubate for a specific time to allow for binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The theoretical modeling of this compound, through a combination of quantum chemical calculations and molecular docking, can provide valuable predictions about its properties and potential biological interactions. However, it is imperative that these computational predictions are substantiated by robust experimental validation, including chemical synthesis, thorough structural characterization, and relevant biological assays. The methodologies and workflows presented in this guide provide a solid framework for initiating and conducting a comprehensive investigation of this and other related novel chemical entities.
Navigating the Synthesis and Procurement of N-(5-acetylpyridin-2-yl)acetamide: A Technical Guide
For Immediate Release
This technical guide addresses the commercial availability and procurement of N-(5-acetylpyridin-2-yl)acetamide for researchers, scientists, and drug development professionals. Direct commercial, off-the-shelf availability of this specific compound is limited. However, this guide provides a comprehensive overview of available, structurally similar compounds, their suppliers, and a proposed synthetic pathway to obtain this compound, empowering research and development activities.
Commercial Availability of Related Compounds
While this compound is not readily found in chemical supplier catalogs, a variety of substituted N-(pyridin-2-yl)acetamide derivatives are commercially available. These compounds can serve as reference materials or starting points for further chemical modification.
| Compound Name | CAS Number | Molecular Formula | Representative Suppliers |
| N-(5-acetyl-2-Methylpyridin-4-yl)acetamide | 91842-97-6 | C₁₀H₁₂N₂O₂ | ChemicalBook |
| N-(5-Iodopyridin-2-yl)acetamide | 66131-78-0 | C₇H₇IN₂O | Advanced ChemBlocks |
| N-(5-Methylpyridin-2-yl)acetamide | 4931-47-9 | C₈H₁₀N₂O | AK Scientific, CookeChem, Matrix Fine Chemicals |
| N-(5-Fluoropyridin-2-yl)acetamide | 100304-88-9 | C₇H₇FN₂O | ChemScene |
| N-(5-Bromo-4-methylpyridin-2-yl)acetamide | 142404-82-8 | C₈H₉BrN₂O | CymitQuimica |
| N-(5-Ethyl-2-methylpyridin-4-yl)acetamide | 90873-00-0 | C₁₀H₁₄N₂O | BLDpharm |
| N-(Pyridin-2-yl)acetamide | 5231-96-9 | C₇H₈N₂O | Matrix Fine Chemicals |
Proposed Synthetic Pathway for this compound
For research and development requiring this compound, a multi-step synthesis approach is proposed, leveraging commercially available starting materials. A plausible route involves the acetylation of a suitable aminopyridine precursor.
A potential precursor is 2-amino-5-acetylpyridine. The synthesis of this intermediate can be envisioned starting from 2-aminopyridine. The general strategy involves the protection of the amino group via acetylation, followed by a Friedel-Crafts acylation to introduce the acetyl group at the 5-position, and subsequent deprotection.
Technical Guide on the Safe Handling of N-(5-acetylpyridin-2-yl)acetamide
Hazard Identification and Classification
While a specific GHS classification for N-(5-acetylpyridin-2-yl)acetamide is not established, based on the data for Acetamide, it is prudent to consider it as a substance with potential health hazards. Acetamide is classified as a suspected carcinogen (Category 2)[1][2][3][4].
Potential Hazards:
-
Eye Irritation: May cause eye irritation[5].
-
Inhalation: May cause respiratory tract irritation[5].
-
Ingestion: May be harmful if swallowed[5].
GHS Hazard Pictograms (Anticipated):
| Pictogram | Hazard Class |
|
| Health Hazard |
Anticipated GHS Hazard and Precautionary Statements:
| Category | Statement |
| Hazard Statements | H351: Suspected of causing cancer[1][2][4]. |
| Precautionary Statements | P201: Obtain special instructions before use[1][4].P202: Do not handle until all safety precautions have been read and understood[4].P280: Wear protective gloves/protective clothing/eye protection/face protection[2][4].P308+P313: IF exposed or concerned: Get medical advice/attention[2][4].P405: Store locked up[1][4].P501: Dispose of contents/container to an approved waste disposal plant[4]. |
Physical and Chemical Properties
Specific physical and chemical properties for this compound are not available. The following table presents data for Acetamide for reference.
| Property | Value (for Acetamide) |
| Physical State | Solid[1]. |
| Appearance | White crystals[5]. |
| Odor | Strong[1]. |
| Melting Point/Range | 79 - 81 °C / 174.2 - 177.8 °F[1]. |
| Boiling Point/Range | 221 °C / 429.8 °F @ 760 mmHg[1]. |
| Stability | Hygroscopic; stable under normal conditions[1][2][5]. |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure safety.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[4].
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling[4].
-
Do not eat, drink, or smoke when using this product[3].
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1][7].
-
Protect from moisture as the substance may be hygroscopic[4][5].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][2].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
| PPE | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][5]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves that have been inspected prior to use[1]. |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[5]. |
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[1][7]. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse[1][7]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1][7]. |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur[1][7]. |
Fire-Fighting Measures
Suitable Extinguishing Media:
Specific Hazards Arising from the Chemical:
-
Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1][2].
Protective Equipment and Precautions for Firefighters:
-
As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1][2].
Accidental Release Measures
Personal Precautions, Protective Equipment, and Emergency Procedures:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required[1].
-
Avoid dust formation[1].
-
Evacuate personnel to safe areas.
Environmental Precautions:
-
Should not be released into the environment[1].
Methods and Materials for Containment and Cleaning Up:
-
Sweep up and shovel into suitable containers for disposal[1].
-
Avoid generating dusty conditions[5].
-
Clean up the affected area.
Toxicological Information
Specific toxicological data for this compound is not available. The information below for Acetamide is for reference.
| Toxicity Metric | Value (for Acetamide) |
| Acute Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated[4]. |
| Carcinogenicity | Suspected of causing cancer (Category 2)[1][2][3][4]. The International Agency for Research on Cancer (IARC) has classified acetamide as a Group 2B, possible human carcinogen[6]. |
| Chronic Effects | May cause kidney injury[5]. |
Disposal Considerations
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations[1][4].
-
Do not empty into drains[2].
Experimental Protocols
As no specific experimental safety studies for this compound were found, this section outlines a general experimental workflow for handling a potentially hazardous chemical compound in a research setting.
Caption: General experimental workflow for handling a potentially hazardous chemical.
Logical Relationship for Safe Chemical Handling
The following diagram illustrates the logical flow of ensuring safety from the receipt of the chemical to its final disposal.
Caption: Logical flow diagram for ensuring safe chemical handling practices.
References
Methodological & Application
Synthesis of N-(5-acetylpyridin-2-yl)acetamide: A Detailed Protocol for Laboratory Researchers
For Immediate Release
This application note provides a comprehensive protocol for the laboratory synthesis of N-(5-acetylpyridin-2-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The procedure outlines the N-acetylation of the commercially available precursor, 2-amino-5-acetylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of both an acetamido and an acetyl group on the pyridine ring offers multiple points for further chemical modification. This protocol details a straightforward and efficient method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds via the N-acetylation of 2-amino-5-acetylpyridine using acetic anhydride.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-acetylpyridine | ≥95% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available | |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) and a small amount of anhydrous pyridine (catalytic amount).
-
Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression. The reaction is typically stirred at room temperature for 2-4 hours or until completion as indicated by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and the acetic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
| Parameter | Value |
| Starting Material | 2-Amino-5-acetylpyridine |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Product | This compound |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Typical Yield | 85-95% (based on similar reactions) |
| Appearance | White to off-white solid |
| Solvent for Recrystallization (if needed) | Ethyl acetate/Hexanes |
Visualizations
Workflow Diagram for the Synthesis of this compound
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
This protocol should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Pyridine has a strong, unpleasant odor and is flammable.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is straightforward, utilizes readily available reagents, and is expected to provide the target compound in good yield and purity. This protocol serves as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for various applications in drug discovery and development.
Application Notes for the Efficacy Testing of N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-acetylpyridin-2-yl)acetamide is a novel small molecule compound with potential as a therapeutic agent. These application notes provide a comprehensive suite of protocols for the systematic evaluation of its efficacy, focusing on a hypothetical scenario where the compound is investigated as a kinase inhibitor for oncology applications. The described methodologies will guide researchers through initial target identification, cellular activity assessment, and on-target validation, forming a critical part of the preclinical drug development process.
Core Principles of Efficacy Testing
A tiered approach is recommended for evaluating the efficacy of this compound. This begins with broad in vitro screening to identify potential molecular targets, followed by cell-based assays to determine its effect on cancer cell viability and to confirm its mechanism of action.
-
Target Identification: The initial step involves screening the compound against a panel of kinases to determine its inhibitory profile and identify primary targets. This is crucial for understanding its potential mechanism of action.[1][2]
-
Cellular Potency: Once a primary target is identified, the compound's effect on cancer cell lines known to be dependent on that target's signaling pathway is assessed. Cell viability and proliferation assays are key to quantifying its cytotoxic or cytostatic effects.[3][4][5]
-
On-Target Validation: To ensure that the observed cellular effects are due to the inhibition of the intended target, it is essential to measure the modulation of the target's activity or its downstream signaling pathways within the cell.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
Purified Kinases (e.g., from a commercial kinase profiling service)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these into the kinase reaction buffer.
-
Assay Setup: To each well of the assay plate, add the diluted compound or DMSO (as a vehicle control).
-
Enzyme and Substrate Addition: Add the purified kinase and its corresponding peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP (and thus, kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition versus the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Hypothetical Kinase A | 50 |
| Hypothetical Kinase B | >10,000 |
| Hypothetical Kinase C | 8,500 |
| Hypothetical Kinase D | >10,000 |
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a DMSO vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.
Data Presentation: Cell Viability
| Cell Line | Tissue of Origin | GI50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 7.5 |
Protocol 3: Western Blot for Target Engagement
Objective: To confirm that this compound inhibits the phosphorylation of a downstream substrate of its target kinase in a cellular context.[6][7][8][9]
Materials:
-
Selected cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (for the phosphorylated target, total target, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them. Collect the lysates and determine the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate) overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total target protein and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Data Presentation: Target Phosphorylation Inhibition
| Treatment Concentration (µM) | Normalized Phospho-Target Level (Arbitrary Units) |
| 0 (Control) | 1.00 |
| 0.1 | 0.85 |
| 1.0 | 0.42 |
| 10.0 | 0.15 |
Mandatory Visualizations
Caption: A flowchart detailing the sequential workflow for testing the efficacy of a novel compound.
Caption: A diagram showing the inhibition of a signaling cascade by this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. ptglab.com [ptglab.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
developing an in vitro assay with N-(5-acetylpyridin-2-yl)acetamide
An in-vitro evaluation of N-(5-acetylpyridin-2-yl)acetamide necessitates a multi-pronged approach, targeting key cellular pathways where its chemical structure suggests potential activity. This document provides detailed application notes and protocols for assays focused on sirtuin modulation, acetyl-CoA synthetase inhibition, and anti-inflammatory effects.
Application Note 1: Sirtuin Activity Modulation
Introduction: this compound possesses structural motifs that suggest it may interact with enzymes involved in cellular acetylation processes. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of metabolism, DNA repair, and inflammation. This assay protocol is designed to determine if this compound can modulate the activity of sirtuins, such as SIRT6.
Principle: The assay quantifies sirtuin activity by measuring the deacetylation of a fluorogenic substrate. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule (e.g., AFC), which can be measured. A change in fluorescence in the presence of the test compound indicates modulation of sirtuin activity.
Experimental Protocol: Fluorogenic Sirtuin 6 (SIRT6) Inhibition Assay
Materials:
-
Recombinant human SIRT6 enzyme
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Dithiothreitol (DTT)
-
NAD+
-
Fluorogenic SIRT6 substrate (e.g., acetylated p53-AFC)
-
Developer solution
-
This compound (dissolved in DMSO)
-
96-well white microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Sirtuin Assay Buffer and add DTT to a final concentration of 2 mM just before use.[1]
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add the following to each well:
-
Prepare a Reaction Mix containing the SIRT6 enzyme and NAD+ in the assay buffer. For each reaction, you will need approximately:
-
Add 40 µL of the Reaction Mix to each well containing the test compound or controls.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[2]
-
Stop the reaction by adding 10 µL of the Developer solution to each well.[2]
-
Incubate at 37°C for an additional 10-15 minutes.[2]
-
Measure the fluorescence with an excitation wavelength of 380-400 nm and an emission wavelength of 440-505 nm.[2][3]
Data Analysis: Calculate the percent inhibition of SIRT6 activity for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Application Note 2: Acetyl-CoA Synthetase Inhibition
Introduction: Acetyl-CoA synthetase (ACS) is a crucial enzyme that catalyzes the formation of acetyl-CoA from acetate and CoA.[4] Acetyl-CoA is a central metabolite in cellular energy metabolism and biosynthesis.[5] The structural similarity of this compound to substrates or regulators of acetyl-CoA metabolism suggests it could be an inhibitor of ACS.
Principle: This fluorometric assay measures the activity of ACS by detecting the production of acyl-CoA. The acyl-CoA produced is metabolized by a series of enzymatic reactions to generate an intermediate that reacts with a probe to produce a fluorescent signal.[6] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of ACS.
Experimental Protocol: Fluorometric Acyl-CoA Synthetase (ACS) Inhibition Assay
Materials:
-
Acyl-CoA Synthetase Assay Kit (containing Assay Buffer, Enzyme Mix, Developer Mix, Converter Mix, and a fluorescent probe)[6]
-
Purified Acyl-CoA Synthetase (or cell/tissue lysate)
-
This compound (dissolved in DMSO)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reconstitute all kit components as per the manufacturer's instructions.[6]
-
Prepare a serial dilution of this compound in the ACS Assay Buffer.
-
Prepare a Reaction Mix containing the ACS Assay Buffer, Enzyme Mix, Developer Mix, and Converter Mix.
-
To the wells of a 96-well plate, add:
-
Sample (purified enzyme or lysate)
-
Test compound dilution (or buffer for control)
-
Adjust the volume to 50 µL with ACS Assay Buffer.[6]
-
-
For background control wells, prepare a similar mix but replace the Reaction Mix with a Background Control Mix (lacking a key enzyme).[6]
-
Add 50 µL of the Reaction Mix to the sample and control wells, and 50 µL of the Background Control Mix to the background wells.[6]
-
Measure the fluorescence in kinetic mode for 30 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.[6]
Data Analysis: Subtract the background fluorescence from the sample readings. Calculate the rate of the reaction (change in fluorescence over time). Determine the percent inhibition of ACS activity for each concentration of the test compound and calculate the IC50 value.
Application Note 3: Anti-Inflammatory Activity via Inhibition of Cytokine Signaling
Introduction: Structurally similar compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, have shown inhibitory activity against TNF-α and IL-6-induced cell adhesion, indicating anti-inflammatory potential.[7] This cell-based assay is designed to evaluate the ability of this compound to inhibit the inflammatory response triggered by Tumor Necrosis Factor-alpha (TNF-α).
Principle: TNF-α is a key pro-inflammatory cytokine that activates signaling pathways leading to the expression of adhesion molecules (e.g., VCAM-1) on endothelial cells and the production of other inflammatory mediators. This assay measures the inhibition of a downstream marker of TNF-α signaling, such as the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB responsive element.
Experimental Protocol: TNF-α-Induced NF-κB Reporter Assay
Materials:
-
Human endothelial cell line (e.g., HUVECs) stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium and supplements
-
Recombinant human TNF-α
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well clear-bottom white cell culture plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed inhibition is not due to cytotoxicity.
Data Analysis: Normalize the luciferase readings to cell viability. Calculate the percent inhibition of TNF-α-induced NF-κB activation for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Data Presentation
Table 1: Sirtuin 6 Inhibition by this compound
| Compound Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| 0 (Control) | 15000 | 0 |
| 0.1 | 14500 | 3.3 |
| 1 | 12000 | 20.0 |
| 10 | 7500 | 50.0 |
| 50 | 4500 | 70.0 |
| 100 | 3000 | 80.0 |
| IC50 (µM) | \multicolumn{2}{ | c |
Table 2: Acyl-CoA Synthetase Inhibition by this compound
| Compound Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 0.1 | 480 | 4.0 |
| 1 | 400 | 20.0 |
| 10 | 250 | 50.0 |
| 50 | 150 | 70.0 |
| 100 | 100 | 80.0 |
| IC50 (µM) | \multicolumn{2}{ | c |
Table 3: Inhibition of TNF-α-Induced NF-κB Activation by this compound
| Compound Concentration (µM) | Luciferase Activity (RLU) | Cell Viability (%) | Normalized % Inhibition |
| 0 (Control) | 100000 | 100 | 0 |
| 0.1 | 95000 | 100 | 5.0 |
| 1 | 80000 | 98 | 20.4 |
| 10 | 50000 | 95 | 52.6 |
| 50 | 30000 | 92 | 72.8 |
| 100 | 20000 | 88 | 82.9 |
| IC50 (µM) | \multicolumn{3}{ | c | }{Calculated Value} |
Mandatory Visualizations
Caption: Sirtuin 6 deacetylation pathway and potential inhibition.
Caption: Workflow for the fluorogenic sirtuin inhibition assay.
Caption: Simplified TNF-α signaling pathway leading to inflammation.
Caption: Workflow for the cell-based anti-inflammatory assay.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.cn [abcam.cn]
- 7. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-(5-acetylpyridin-2-yl)acetamide in various matrices. The protocols described herein are based on established analytical techniques for similar pyridine and acetamide derivatives and are intended to serve as a comprehensive guide for method development and validation. Two primary analytical approaches are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.
Experimental Protocol
1.1.1. Sample Preparation
-
Bulk Drug Substance: Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase to prepare a 100 µg/mL stock solution. Further dilute with the mobile phase to prepare working standards and samples within the desired calibration range (e.g., 1-100 µg/mL).
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 25 mg of this compound into a 250 mL volumetric flask.
-
Add approximately 200 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
1.1.2. Chromatographic Conditions
A Reverse-Phase HPLC (RP-HPLC) method is proposed for the separation and quantification.[1]
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH 2) in a ratio of 30:70 (v/v).[1] |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient (approximately 25 °C). |
| Detection | UV detection at 239 nm.[1] |
| Run Time | Approximately 15 minutes. |
1.1.3. Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the samples is then determined from this calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical validation parameters for a robust HPLC-UV method.
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL (R² > 0.999)[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Specificity | No interference from common excipients. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity analysis.[2][3]
Experimental Protocol
2.1.1. Sample Preparation (for Biological Matrices)
-
Protein Precipitation:
-
To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| LC System | A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer. |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40 °C. |
2.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |
| Ion Source Temp. | 500 °C. |
| Capillary Voltage | 3.5 kV. |
| Collision Gas | Argon. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Hypothetical: Precursor Ion (m/z) → Product Ion (m/z) (To be determined by direct infusion of a standard solution). |
Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical validation parameters for a robust LC-MS/MS method.[3]
| Parameter | Result |
| Linearity (Range) | 0.1 - 100 ng/mL (R² > 0.995) |
| Accuracy (% Recovery) | 95.0% - 105.0%[3] |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.03 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[3] |
| Matrix Effect | Assessed and compensated for using an internal standard. |
Visualized Workflows
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
References
Application Notes and Protocols for the Purification of N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-(5-acetylpyridin-2-yl)acetamide, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and purification techniques commonly employed for analogous pyridyl acetamides, due to a lack of specific literature for this compound.
Overview of Purification Strategies
The purification of this compound, following its synthesis, is crucial for removing unreacted starting materials, by-products, and other impurities. The two primary methods detailed here are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
A plausible synthetic route to this compound is the acetylation of 2-amino-5-acetylpyridine with acetic anhydride. Potential impurities from this synthesis could include unreacted 2-amino-5-acetylpyridine and diacylated by-products.
Experimental Protocols
Synthesis of this compound (Proposed Method)
This proposed synthesis is foundational to understanding the potential impurities that the subsequent purification steps will address.
Materials:
-
2-amino-5-acetylpyridine
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-5-acetylpyridine (1 equivalent) in pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or saturated NaHCO₃ solution.
-
If DCM was used as the solvent, separate the organic layer. If pyridine was the solvent, extract the aqueous mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical and should be determined experimentally. Based on data for structurally similar compounds, suitable solvents might include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
Protocol:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Analyze the purity of the recrystallized product by methods such as melting point determination, HPLC, or NMR.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable mobile phase. A gradient of increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate, or from dichloromethane to a methanol/dichloromethane mixture) is often effective.
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Assess the purity of the final product.
Data Presentation
Table 1: Comparison of Purification Techniques for Acetyl-pyridyl Compounds (Literature Data for Analogous Compounds)
| Compound Name | Purification Method | Solvent/Mobile Phase | Reported Yield/Purity |
| N-(5-Bromopyridin-2-yl)acetamide | Recrystallization | Ethanol | High purity (colorless needles) |
| N-(4-methyl-pyridin-2-yl)-acetamide | Crystallization | Diethyl ether | 95% Yield |
| 2-chloro-N-pyridin-2-ylacetamide | Recrystallization | Acetonitrile | 97% Yield |
| Various Acetamides | Flash Column Chromatography | Methanol/Dichloromethane (2% v/v) | Not specified |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Detailed workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for the purification of this compound via column chromatography.
Application Notes and Protocols for N-(5-acetylpyridin-2-yl)acetamide and Related Compounds as Inhibitors of TNF-α and IL-6 Signaling
Disclaimer: The following application notes and protocols are based on publicly available scientific literature regarding small molecule inhibitors of TNF-α and IL-6 signaling. A direct and comprehensive set of data for the specific compound N-(5-acetylpyridin-2-yl)acetamide was not available in the public domain at the time of this writing. Therefore, this document utilizes data and methodologies from closely related pyridinamide analogues and general experimental procedures for studying TNF-α and IL-6 inhibition to provide a representative and instructive resource for researchers.
Introduction
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pleiotropic pro-inflammatory cytokines that play a pivotal role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis.[1][2] Consequently, the inhibition of their signaling pathways is a key therapeutic strategy.[1][3] Small molecule inhibitors offer potential advantages over biologics, such as oral bioavailability and lower manufacturing costs.[4] This document provides an overview of the application of pyridinamide-based small molecules as dual inhibitors of TNF-α and IL-6 signaling, with a focus on experimental protocols for their evaluation.
While specific data on this compound is limited, research on analogous compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its derivatives, has demonstrated significant inhibitory activity against both TNF-α and IL-6 induced cellular responses.[5] These compounds represent a promising class of molecules for the development of novel anti-inflammatory therapeutics.
Data Presentation
The following table summarizes the inhibitory activity of representative pyridinamide compounds against TNF-α and IL-6 induced monocyte adhesion to colon epithelial cells, a key process in inflammatory diseases like IBD.
| Compound | Concentration | Target Pathway | Inhibitory Effect on Monocyte Adhesion | Reference Compound |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Cpd 1) | 1 µM | TNF-α | Similar to Tofacitinib (1 µM), significantly better than Mesalazine (1000 µM) | Tofacitinib, Mesalazine |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Cpd 1) | 1 µM | IL-6 | Similar to Tofacitinib (1 µM), significantly better than Mesalazine (1000 µM) | Tofacitinib, Mesalazine |
| Compound 2-19 (analogue of Cpd 1) | Not specified | TNF-α | Showed much better inhibitory activity than Tofacitinib | Tofacitinib |
| Compound 2-19 (analogue of Cpd 1) | Not specified | IL-6 | Showed much better inhibitory activity than Tofacitinib | Tofacitinib |
Table 1: Summary of in vitro inhibitory activity of representative pyridinamide compounds. Data extracted from Bioorg Med Chem Lett. 2021 Jul 1:43:128059.[5]
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of TNF-α and IL-6, which are the primary targets for the described class of inhibitors.
Caption: Simplified TNF-α signaling pathway via NF-κB.
Caption: Simplified IL-6 signaling pathway via JAK/STAT.
Experimental Protocols
The following are representative protocols for evaluating the inhibitory effects of this compound or related compounds on TNF-α and IL-6 signaling.
Cell Culture and Treatment
-
Cell Lines:
-
Human colorectal adenocarcinoma cells (e.g., HT-29)
-
Human monocytic cells (e.g., THP-1)
-
-
Culture Conditions:
-
Maintain HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of the test compound (e.g., this compound) in DMSO.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with recombinant human TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for the desired time, depending on the downstream assay.
-
Monocyte Adhesion Assay
This assay measures the ability of the test compound to inhibit the adhesion of monocytes to epithelial cells, a process stimulated by TNF-α and IL-6.
-
Procedure:
-
Grow HT-29 cells to confluence in a 96-well plate.
-
Pre-treat the HT-29 cells with the test compound for 1 hour.
-
Stimulate the HT-29 cells with TNF-α or IL-6 for 6 hours.
-
Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).
-
Add the labeled THP-1 cells to the HT-29 monolayer and incubate for 1 hour.
-
Gently wash away non-adherent THP-1 cells with PBS.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the production of pro-inflammatory cytokines by cells in response to a stimulus and the inhibitory effect of the test compound.
-
Procedure:
-
Culture cells (e.g., macrophages differentiated from THP-1 cells) in a 24-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted cytokines (e.g., IL-1β, another downstream effector) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Western Blot Analysis
Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the TNF-α and IL-6 signaling pathways.
-
Procedure:
-
Treat cells with the test compound and/or cytokine as described in Protocol 1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-STAT3, total STAT3, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Experimental Workflow
The following diagram outlines a typical workflow for the screening and validation of a novel small molecule inhibitor of TNF-α and IL-6.
References
- 1. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 5. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of N-(5-acetylpyridin-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(5-acetylpyridin-2-yl)acetamide is a small molecule of interest for its potential biological activities. While specific molecular docking studies on this compound are not extensively available in the current literature, its structural motifs, particularly the acetamide and pyridine rings, are present in numerous biologically active compounds. This document provides a generalized framework and detailed protocols for conducting molecular docking studies of this compound against a relevant protein target. Based on the observed activities of structurally similar compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues which have shown inhibitory effects on TNF-α and IL-6, a relevant therapeutic target would be within the anti-inflammatory domain.[1] For the purpose of this guide, we will consider a hypothetical docking study against a key inflammatory mediator.
Target Selection and Rationale
Given the anti-inflammatory potential of similar acetamide derivatives, a pertinent target for in silico analysis is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a critical pro-inflammatory cytokine involved in various inflammatory diseases, and its inhibition is a validated therapeutic strategy.
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols
Ligand Preparation
This protocol outlines the steps to prepare the this compound ligand for docking.
Materials:
-
2D structure of this compound (SDF or MOL file)
-
Ligand preparation software (e.g., ChemDraw, Avogadro, AutoDock Tools)
Procedure:
-
2D Structure Generation: Draw the 2D structure of this compound and save it in a standard chemical file format.
-
3D Structure Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to each atom of the ligand.
-
Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during the docking simulation.
-
File Format Conversion: Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina.
Protein Preparation
This protocol describes the preparation of the TNF-α protein for the docking study.
Materials:
-
PDB ID of human TNF-α (e.g., 2AZ5)
-
Protein preparation software (e.g., AutoDock Tools, PyMOL, Chimera)
Procedure:
-
PDB File Retrieval: Download the crystal structure of human TNF-α from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
-
Hydrogen Addition: Add polar hydrogen atoms to the protein structure.
-
Charge Assignment: Assign appropriate charges to the protein atoms.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format.
Molecular Docking Simulation
This protocol details the execution of the molecular docking simulation using AutoDock Vina.
Materials:
-
Prepared ligand file (ligand.pdbqt)
-
Prepared protein file (protein.pdbqt)
-
AutoDock Vina software
Procedure:
-
Grid Box Generation: Define a grid box that encompasses the active site of TNF-α. The grid box should be centered on the binding site of a known inhibitor or a predicted binding pocket.
-
Configuration File Creation: Create a configuration file (conf.txt) that specifies the paths to the ligand and protein PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Running the Docking: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.
-
Output Analysis: The software will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Data Presentation
The following table summarizes hypothetical binding affinities and interaction data for this compound with TNF-α.
| Ligand Name | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | TNF-α | -7.2 | TYR59, TYR119, GLY121, LEU120 | GLY121 (backbone) | TYR59, TYR119, LEU120 |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving TNF-α.
Caption: Simplified TNF-α signaling pathway leading to inflammation.
Conclusion
This document provides a comprehensive, albeit generalized, guide for performing molecular docking studies of this compound with a therapeutically relevant protein target. By following the detailed protocols for ligand and protein preparation, and executing the docking simulation, researchers can gain valuable insights into the potential binding modes and affinities of this compound. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and biological context. While the presented data is hypothetical, it serves as a template for reporting the results of actual docking studies. Further in vitro and in vivo validation is necessary to confirm the in silico findings.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving N-(5-acetylpyridin-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for employing N-(5-acetylpyridin-2-yl)acetamide derivatives in high-throughput screening (HTS) campaigns. The following sections outline methodologies for identifying and characterizing inhibitors of key inflammatory and epigenetic pathways.
Application Note 1: Identification of JAK-STAT Signaling Inhibitors for Anti-Inflammatory Drug Discovery
Introduction:
This compound and its analogues have emerged as promising scaffolds for the development of novel anti-inflammatory agents. Evidence suggests that certain derivatives of this class can modulate inflammatory responses by inhibiting cytokine signaling pathways. Specifically, the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for mediating the effects of pro-inflammatory cytokines like TNF-α and IL-6, presents a key target. This document outlines a high-throughput screening protocol to identify potent inhibitors of the JAK-STAT pathway from a library of this compound derivatives.
Target Pathway:
The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. Inhibition of this pathway is a validated strategy for treating inflammatory diseases.
Experimental Protocol: LanthaScreen™ Cellular STAT3 Assay
This protocol is adapted for a 384-well plate format and utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to measure the phosphorylation of STAT3.
Materials:
-
U2OS cell line stably expressing GFP-STAT3
-
Assay medium: Opti-MEM + 0.1% BSA
-
Stimulation reagent: Human IL-6
-
Lysis buffer
-
Terbium-labeled anti-phospho-STAT3 antibody
-
This compound derivative library (10 mM in DMSO)
-
Positive control: Tofacitinib (a known JAK inhibitor)
-
Negative control: DMSO
Workflow:
Procedure:
-
Cell Plating: Seed U2OS-GFP-STAT3 cells in 384-well plates at a density of 10,000 cells/well in assay medium and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of this compound derivatives from the library, positive control (Tofacitinib), or negative control (DMSO) to the respective wells.
-
Pre-incubation: Pre-incubate the plates with the compounds for 1 hour at 37°C.
-
Stimulation: Add IL-6 to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Antibody Addition: Add lysis buffer containing the Terbium-labeled anti-phospho-STAT3 antibody.
-
Final Incubation: Incubate for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
Data Presentation:
The primary screen data can be summarized in the following table. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the HTS assay.
| Compound ID | Concentration (µM) | % Inhibition of STAT3 Phosphorylation | Z'-Factor |
| Cmpd-001 | 10 | 85.2 | 0.78 |
| Cmpd-002 | 10 | 12.5 | 0.78 |
| Cmpd-003 | 10 | 92.1 | 0.78 |
| Tofacitinib | 1 | 98.5 | 0.78 |
| DMSO | - | 0 | 0.78 |
Hits from the primary screen should be re-tested in dose-response experiments to determine their IC50 values.
| Compound ID | IC50 (µM) |
| Cmpd-001 | 1.2 |
| Cmpd-003 | 0.8 |
| Tofacitinib | 0.1 |
Application Note 2: Discovery of Histone Acetyltransferase (HAT) GCN5 Inhibitors for Epigenetic-Based Therapies
Introduction:
The this compound scaffold is also of interest for its potential to interact with epigenetic targets. Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in chromatin remodeling and gene regulation. The general control nonderepressible 5 (GCN5) is a HAT that has been implicated in the progression of various cancers. This application note describes an AlphaScreen-based HTS assay to identify inhibitors of GCN5 from a library of this compound derivatives.
Target Pathway:
GCN5 catalyzes the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, and leading to a more open chromatin structure that is permissive for transcription. Inhibition of GCN5 can thus modulate gene expression and may be a viable therapeutic strategy for certain cancers.
Experimental Protocol: AlphaScreen Assay for GCN5 Inhibition
This protocol is designed for a 384-well ProxiPlate and measures the acetylation of a biotinylated histone H3 peptide.
Materials:
-
Recombinant human GCN5 enzyme
-
Biotinylated Histone H3 peptide substrate
-
Acetyl-CoA
-
AlphaLISA anti-acetyl-histone H3 antibody
-
AlphaLISA Acceptor beads
-
AlphaScreen Streptavidin-coated Donor beads
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA
-
This compound derivative library (10 mM in DMSO)
-
Positive control: A known GCN5 inhibitor (e.g., CPTH2)
-
Negative control: DMSO
Workflow:
Procedure:
-
Enzyme-Inhibitor Pre-incubation: Add GCN5 enzyme and this compound derivatives (or controls) to the wells of a 384-well plate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a mixture of biotinylated H3 peptide and Acetyl-CoA to each well to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate for 60 minutes at 30°C.
-
Detection: Add a mixture of AlphaLISA anti-acetyl-histone H3 antibody and Acceptor beads to stop the reaction. Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add Streptavidin-coated Donor beads.
-
Final Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
Data Presentation:
Primary screening data for GCN5 inhibitors can be presented as follows:
| Compound ID | Concentration (µM) | % Inhibition of GCN5 Activity | Z'-Factor |
| Cmpd-101 | 10 | 78.9 | 0.82 |
| Cmpd-102 | 10 | 5.2 | 0.82 |
| Cmpd-103 | 10 | 88.4 | 0.82 |
| CPTH2 | 20 | 95.1 | 0.82 |
| DMSO | - | 0 | 0.82 |
Dose-response analysis of confirmed hits will yield their IC50 values.
| Compound ID | IC50 (µM) |
| Cmpd-101 | 2.5 |
| Cmpd-103 | 0.9 |
| CPTH2 | 15.3 |
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are intended to demonstrate how experimental results from a high-throughput screen would be structured. Actual results will vary depending on the specific compounds and experimental conditions.
Application Notes and Protocols for N-substituted Acetamide Pyridine Derivatives in Inflammatory Disease Models
Introduction
N-substituted acetamide pyridine derivatives represent a promising class of small molecules with potential therapeutic applications in inflammatory diseases. Analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been shown to exhibit potent anti-inflammatory effects by targeting key pro-inflammatory cytokines. This document provides a summary of the available preclinical data and detailed experimental protocols for evaluating such compounds in a rat model of colitis.
Mechanism of Action
The primary mechanism of action for the studied N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues involves the dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion.[1] These cytokines are critical mediators in the pathogenesis of inflammatory bowel disease.[1] By inhibiting the signaling pathways associated with TNF-α and IL-6, these compounds can reduce the infiltration of inflammatory cells into colon tissues, thereby ameliorating the clinical signs of colitis.[1]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for N-substituted acetamide pyridine analogues in colitis.
Preclinical Efficacy in a Rat Model of Colitis
Oral administration of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 1) and its optimized analogue (Compound 2-19) has been shown to significantly suppress the clinical signs of trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats.[1] Key findings are summarized in the table below.
Table 1: In Vivo Efficacy of N-substituted Acetamide Pyridine Analogues in TNBS-induced Rat Colitis
| Treatment Group | Dose (mg/kg, p.o.) | Body Weight Change (%) | Colon Weight/Length Ratio (g/cm) | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| Normal Control | - | +5.2 ± 1.1 | 0.15 ± 0.01 | 1.5 ± 0.3 |
| TNBS Control | - | -12.5 ± 2.3 | 0.45 ± 0.03 | 8.2 ± 1.2 |
| Compound 1 | 10 | -4.1 ± 1.5 | 0.28 ± 0.02 | 4.1 ± 0.7 |
| Compound 2-19 | 10 | -2.5 ± 1.2 | 0.22 ± 0.02 | 3.2 ± 0.5 |
| Tofacitinib | 10 | -3.8 ± 1.8 | 0.29 ± 0.03 | 4.5 ± 0.8 |
| p < 0.05 compared to TNBS control. Data are presented as mean ± SEM. (Data are illustrative based on the findings of the cited study[1]) |
Experimental Protocols
The following is a detailed protocol for inducing and evaluating the therapeutic effects of test compounds in a TNBS-induced colitis rat model, based on the methodology described in the literature.[1]
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.
Induction of Colitis
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Gently insert a flexible catheter (2 mm in diameter) intra-rectally to a distance of 8 cm from the anus.
-
Slowly administer 1 mL of TNBS solution (50 mg/kg) in 50% ethanol.
-
Keep the rats in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
House the rats individually and monitor their body weight and clinical signs daily.
Dosing Paradigm
-
Randomly divide the animals into treatment groups (e.g., Normal Control, TNBS Control, Test Compound, Positive Control).
-
Initiate oral administration of the test compound or vehicle 24 hours after TNBS instillation.
-
Continue daily dosing for a predetermined period (e.g., 7 days).
Experimental Workflow Diagram
Caption: Workflow for evaluating therapeutic agents in a rat model of colitis.
Endpoint Analysis
At the end of the study period, sacrifice the animals and collect the colon tissue for the following analyses:
-
Macroscopic Assessment: Score the colonic damage based on established scoring systems.
-
Colon Weight/Length Ratio: Measure the weight and length of the distal 8 cm of the colon as an indicator of tissue edema.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, which is an index of neutrophil infiltration.
-
Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess mucosal damage and inflammation.
Conclusion
The available data on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogues strongly suggest that N-substituted acetamide pyridine derivatives are a viable class of compounds for the treatment of inflammatory diseases such as IBD. The protocols and data presented here provide a solid foundation for the preclinical evaluation of N-(5-acetylpyridin-2-yl)acetamide and other related molecules. Further investigation into the specific efficacy, safety, and pharmacokinetic profile of this compound is warranted to determine its potential as a therapeutic agent.
References
Application Notes and Protocols for Measuring the IC50 of N-(5-acetylpyridin-2-yl)acetamide in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-acetylpyridin-2-yl)acetamide is a small molecule of interest in drug discovery, with potential inhibitory activity against protein kinases. Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a potential drug candidate. This document provides a detailed protocol for measuring the IC50 of this compound using a generic, yet widely applicable, luminescent kinase assay. The protocol is exemplified using the Src tyrosine kinase, a common target in cancer drug discovery. The methodologies described herein can be adapted for other kinases of interest.
Data Presentation
The results of the IC50 determination are typically presented in a tabular format, summarizing the inhibitory activity of the compound at various concentrations and the calculated IC50 value.
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 95.2 ± 2.1 |
| 30 | 85.7 ± 3.5 |
| 10 | 65.1 ± 4.2 |
| 3 | 48.9 ± 3.8 |
| 1 | 25.6 ± 2.9 |
| 0.3 | 10.1 ± 1.5 |
| 0.1 | 2.3 ± 0.8 |
| 0 (Control) | 0 ± 1.2 |
| IC50 (µM) | 3.1 |
Experimental Protocols
This section details the methodology for determining the IC50 of this compound against a representative tyrosine kinase, Src. The protocol utilizes the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][2][3]
Materials and Reagents
-
This compound
-
Recombinant human Src kinase (e.g., from Promega, SignalChem)
-
Src substrate peptide (KVEKIGEGTYGVVYK-amide)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[1][2][3]
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound.
Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested (e.g., 100 µM to 0.1 µM).
-
Prepare a DMSO-only control.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add 1 µL of each compound dilution or DMSO control to the appropriate wells.
-
Add 2 µL of Src kinase solution (concentration to be optimized, typically in the ng range) to each well.[1]
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture containing the Src peptide substrate and ATP in the kinase buffer. The final concentration of the substrate is typically around its Km value, and the ATP concentration is often near its Km for the kinase, though this can be varied.[5] For this example, use 50 µM peptide substrate and 25 µM ATP.[1]
-
Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway Context
The inhibitory activity of this compound, if confirmed against a specific kinase, would have implications for modulating cellular signaling pathways. As many pyridin-acetamide derivatives target kinases, a relevant example is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation, differentiation, and survival.[6][7][8]
Representative Kinase Signaling Pathway Diagram
Caption: A simplified MAPK signaling pathway, a potential target for kinase inhibitors.
References
- 1. promega.com [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 4. sinobiological.com [sinobiological.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. MAPK signaling pathway | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-acetylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(5-acetylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common and straightforward method for the synthesis of this compound is the acylation of 2-amino-5-acetylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base or in a suitable solvent.
Q2: Why is my reaction yield for this compound consistently low?
Low yields can stem from several factors. The electron-withdrawing nature of the acetyl group at the 5-position of the pyridine ring decreases the nucleophilicity of the 2-amino group, making it less reactive than unsubstituted 2-aminopyridine. This can lead to an incomplete reaction. Other potential causes include suboptimal reaction conditions (temperature, time), degradation of starting materials, or inefficient purification. For a systematic approach to addressing low yield, please refer to our troubleshooting guide below.
Q3: What are the potential side reactions or byproducts in this synthesis?
Potential side reactions include the di-acetylation of the amino group, although this is generally less favorable. If using acetyl chloride, reaction with any residual water can form acetic acid, which can protonate the starting amine, rendering it unreactive. Incomplete reaction will result in the presence of unreacted 2-amino-5-acetylpyridine in the final product.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel is another effective method for obtaining a highly pure product.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
-
2-amino-5-acetylpyridine
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-acetylpyridine (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes optimized reaction conditions for the acylation of a similar substrate, 2-aminopyridine, which can serve as a starting point for the optimization of this compound synthesis.[1]
| Parameter | Optimized Condition | Expected Outcome |
| Reagents | 2-aminopyridine, Acetic Anhydride | High conversion to N-acetylated product. |
| Solvent | Not specified (often neat or in a polar aprotic solvent) | Facilitates reaction and work-up. |
| Temperature | 45 °C | Provides sufficient energy for the reaction without significant byproduct formation. |
| Time | 2.5 hours | Sufficient time for reaction completion. |
| Yield | 96.26% | High yield of the desired product. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low nucleophilicity of the 2-amino group due to the electron-withdrawing acetyl group.2. Inactive acetylating agent (e.g., hydrolyzed acetyl chloride).3. Insufficient reaction temperature or time.4. Protonation of the starting amine by acidic impurities. | 1. Increase the reaction temperature.2. Use a more reactive acetylating agent (e.g., acetyl chloride instead of acetic anhydride).3. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP).4. Ensure all reagents and solvents are anhydrous.5. Use a non-nucleophilic base to scavenge any acid formed. |
| Presence of Starting Material in Product | 1. Incomplete reaction.2. Insufficient amount of acetylating agent. | 1. Increase the reaction time and/or temperature.2. Use a slight excess of the acetylating agent (e.g., 1.2-1.5 equivalents). |
| Formation of Multiple Products (as seen on TLC) | 1. Di-acetylation of the amino group.2. Side reactions due to high temperatures or prolonged reaction times. | 1. Use milder reaction conditions (lower temperature, shorter time).2. Carefully control the stoichiometry of the acetylating agent.3. Purify the product using column chromatography to separate the desired product from byproducts. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent.2. Product co-elutes with impurities during column chromatography. | 1. Try different solvent systems for recrystallization.2. Optimize the eluent system for column chromatography by trying different solvent polarities. |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
Factors Affecting Reaction Yield
References
optimizing reaction conditions for N-acetylation of 2-aminopyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-acetylation of 2-aminopyridine derivatives.
Troubleshooting Guide
Users experiencing issues with the N-acetylation of 2-aminopyridine derivatives can consult the following question-and-answer guide for potential solutions.
A logical workflow for troubleshooting common issues is presented below.
Caption: Troubleshooting workflow for N-acetylation.
Q1: I am observing very low or no yield of my N-acetylated product. What are the common causes and solutions?
A1: Low yields can stem from several factors. Consider the following:
-
Reagent Reactivity: Ensure the 2-aminopyridine derivative, acetylating agent (e.g., acetic anhydride or acetyl chloride), and any base or solvent are pure and anhydrous if required. Moisture can hydrolyze the acetylating agent.
-
Reaction Temperature: The reaction with acetic anhydride is often exothermic. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. It is often recommended to control the temperature, especially during the initial addition of the acetylating agent, for instance, by keeping it below 60°C.[1]
-
Electronic Effects: The nucleophilicity of the amino group is crucial. Electron-withdrawing groups on the pyridine ring will decrease the nucleophilicity of the amino group, potentially leading to lower yields or requiring more forcing conditions.[2][3] In contrast, electron-donating groups may increase reactivity.
-
Steric Hindrance: Bulky substituents near the amino group can hinder the approach of the acetylating agent, slowing down the reaction and potentially reducing the final yield.[2]
Q2: My reaction produces a significant amount of a diacetylated side product. How can I prevent this?
A2: The formation of N,N-diacetylated products is a known side reaction, particularly when using a large excess of a highly reactive acetylating agent like acetic anhydride under harsh conditions.[4] To minimize diacetylation:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acetylating agent.
-
Control Temperature: Avoid high reaction temperatures, as diacetylation is often favored at elevated temperatures.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and stop the reaction once the mono-acetylated product is maximized.
Q3: I am struggling with the purification of my N-acetylated 2-aminopyridine derivative. What are some effective purification strategies?
A3: Purification challenges can arise from residual starting materials, side products, or the physicochemical properties of the product itself.
-
Aqueous Workup: After the reaction, pouring the mixture into ice water can precipitate the product and hydrolyze excess acetic anhydride.[1] The crude product can then be collected by filtration.
-
Extraction: The product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate. The organic layer can then be washed with water and brine, dried, and concentrated.[1][2]
-
Crystallization: Recrystallization from a suitable solvent system (e.g., methanol/water) can be a highly effective method for purifying solid products.
-
Chromatography: If the product is an oil or difficult to crystallize, flash column chromatography on silica gel or Florisil can be employed for purification.[2]
Q4: The reaction seems to be incomplete, with a significant amount of starting 2-aminopyridine remaining. How can I drive the reaction to completion?
A4: An incomplete reaction can be addressed by:
-
Increasing Reaction Time: Allow the reaction to stir for a longer period.
-
Increasing Temperature: Gently warming the reaction mixture may increase the reaction rate. For example, stirring at 50°C can be effective.[5] However, be mindful of potential side reactions at higher temperatures.
-
Using a Catalyst: While often not necessary, in difficult cases, the use of a Lewis acid catalyst could be explored, though this may also promote side reactions.
-
Choice of Acetylating Agent: Acetyl chloride is generally more reactive than acetic anhydride and may be used for less reactive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for N-acetylation of 2-aminopyridine derivatives, and what are their pros and cons?
A1: The most common acetylating agents are acetic anhydride and acetyl chloride.
-
Acetic Anhydride:
-
Acetyl Chloride:
-
Pros: More reactive than acetic anhydride, which is useful for less reactive amines.
-
Cons: Highly reactive and moisture-sensitive, releasing corrosive HCl gas as a byproduct.[6] It often requires the use of a base to scavenge the HCl.
-
A general overview of the reaction is depicted below.
Caption: General scheme for N-acetylation of 2-aminopyridine.
Q2: Do I need to use a solvent for this reaction?
A2: Not always. The N-acetylation can sometimes be performed neat, especially when using liquid acetic anhydride as both the reagent and solvent.[1] However, using a solvent can help to control the reaction temperature and facilitate stirring. Common solvents include ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF).
Q3: Is a base required for the N-acetylation of 2-aminopyridine?
A3: When using acetic anhydride, a base is often not strictly necessary as the 2-aminopyridine itself is basic. However, if using acetyl chloride, a scavenger base such as triethylamine or pyridine is typically added to neutralize the HCl byproduct. In some procedures with acetyl chloride in aqueous media, a weak base like sodium acetate is used.
Q4: How does the position of the amino group on the pyridine ring affect the N-acetylation reaction?
A4: The position of the amino group has a significant impact on the reaction mechanism and rate. For 2- and 3-aminopyridines, acetylation is believed to occur directly at the exocyclic amino nitrogen.[7] In the case of 4-aminopyridine, the reaction can proceed through an initial acetylation of the ring nitrogen to form an N-acetylpyridinium intermediate, which then rearranges.[7]
Data Presentation
The choice of acetylating agent and reaction conditions can significantly impact the yield of the N-acetylated product. The following table summarizes reported yields for the N-acetylation of various aminopyridine derivatives under different conditions.
| Starting Material | Acetylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | - | < 60 | 1 | 95 | [1] |
| Aromatic Primary Amine | Acetyl Chloride | Brine/Acetone | Sodium Acetate | Room Temp | 1 | 85-95 | |
| Aliphatic Primary Amine | Acetyl Chloride | Brine/Acetone | NaOAc/TEA | Room Temp | 1 | 80-92 | |
| 2-Amino-4-methylpyrimidine | Acetic Anhydride | Acetic Anhydride | - | Reflux | - | ~21 (mono) | [4] |
| 2-Amino-4,6-dimethylpyrimidine | Acetic Anhydride | Acetic Anhydride | - | Reflux | - | ~21 (mono) | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation using Acetic Anhydride
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 eq.). If using a solvent, add it at this stage (e.g., ethyl acetate, 5-10 mL per gram of starting material).
-
Cooling: Cool the flask in an ice-water bath to 0-5°C.
-
Reagent Addition: Slowly add acetic anhydride (1.1-1.5 eq.) dropwise to the stirred solution or suspension. Monitor the internal temperature to ensure it does not rise excessively. The reaction is exothermic.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle warming (e.g., to 40-50°C) may be necessary for less reactive substrates.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: N-Acetylation using Acetyl Chloride in an Aqueous System
This method is adapted for water-soluble or finely suspended amines.
-
Preparation: In a flask, dissolve sodium acetate trihydrate (1.5 eq.) in a brine solution. Add the aromatic primary amine (1.0 eq.). If the amine is not water-soluble, it can be dissolved in a minimal amount of a water-miscible solvent like acetone.
-
Reagent Addition: Prepare a solution of acetyl chloride (1.1 eq.) in acetone. Add this solution dropwise to the stirred amine mixture at room temperature.
-
Reaction: Stir the reaction mixture for an additional hour at room temperature.
-
Workup:
-
Add saturated sodium bicarbonate solution until effervescence ceases.
-
Acidify the solution with concentrated HCl.
-
The N-acetylated product, being sparingly soluble, should precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by crystallization from a suitable solvent like methanol or a methanol-water mixture.
References
- 1. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
Technical Support Center: Enhancing the Solubility of N-(5-acetylpyridin-2-yl)acetamide for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-(5-acetylpyridin-2-yl)acetamide for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound?
A1: this compound is a weakly basic compound with a relatively planar structure, which can lead to poor aqueous solubility due to strong intermolecular forces in its crystal lattice. Its solubility is expected to be pH-dependent due to the presence of the pyridine ring. At neutral pH, the compound is likely to be in its less soluble free base form.
Q2: What is the first step I should take if I observe precipitation of my compound during assay preparation?
A2: The first step is to visually inspect the solution under a microscope to confirm that the precipitate is indeed the compound and not a contaminant. If confirmed, you should review your stock solution preparation and dilution steps. It is crucial to ensure that the final concentration of any organic solvent used to dissolve the stock solution is compatible with your assay system and does not cause the compound to crash out upon dilution in aqueous buffer.
Q3: Can I use DMSO to dissolve this compound? What are the potential pitfalls?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds. While this compound is likely soluble in DMSO, it is critical to keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity. When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate if its solubility in the final buffer is exceeded. This is a common issue known as "DMSO shock."
Q4: How does pH affect the solubility of this compound?
A4: The pyridine nitrogen in this compound can be protonated at acidic pH. This protonation increases the polarity of the molecule, thereby enhancing its aqueous solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble, unprotonated form. Therefore, adjusting the pH of your buffer to be slightly acidic may improve solubility.
Troubleshooting Guide
Issue 1: Compound precipitates upon dilution of DMSO stock solution into aqueous buffer.
Possible Causes:
-
The aqueous solubility of the compound is exceeded.
-
"DMSO shock" is causing rapid precipitation.
Solutions:
-
Optimize DMSO Concentration: Minimize the final DMSO concentration in your assay. Prepare a more dilute stock solution in DMSO if possible, or perform serial dilutions.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer. This can sometimes prevent rapid precipitation.
-
Use of Co-solvents: Introduce a co-solvent in your final assay buffer to increase the solubility of the compound.[1][2][3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
-
pH Adjustment: Lower the pH of the aqueous buffer to increase the ionization and solubility of the pyridine-containing compound.[2][4]
Issue 2: Inconsistent results or low signal in a cell-based assay.
Possible Causes:
-
The compound has low solubility in the cell culture medium, leading to a lower effective concentration.
-
The compound is precipitating in the well plate over the course of the experiment.
Solutions:
-
Solubility Assessment in Media: Determine the kinetic solubility of this compound in your specific cell culture medium. This will help you establish the maximum achievable concentration without precipitation.
-
Inclusion of Solubilizing Agents: Consider the use of cyclodextrins, which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[4]
-
Pre-complexation with Serum: If your assay medium contains serum, pre-incubating the compound with serum before adding it to the cells can sometimes improve its stability in solution due to binding to serum proteins like albumin.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data to guide your solubility enhancement experiments.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.1 |
| Water (pH 5.0) | 1.2 |
| DMSO | > 50 |
| Ethanol | 5.8 |
| Propylene Glycol | 15.2 |
Table 2: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)
| Co-solvent System (v/v) | Solubility (mg/mL) |
| 10% Ethanol in Water | 0.5 |
| 20% Ethanol in Water | 1.1 |
| 10% Propylene Glycol in Water | 0.8 |
| 20% Propylene Glycol in Water | 1.9 |
| 5% DMSO in Water | 0.4 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to prepare a 50 mg/mL stock solution.
-
Co-solvent Selection: Based on Table 2, select a suitable co-solvent that provides the desired solubility at a concentration compatible with your assay. For this example, we will use propylene glycol.
-
Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in the chosen co-solvent (e.g., propylene glycol). For a final concentration of 20% propylene glycol and 1% DMSO, dilute the 50 mg/mL DMSO stock 1:4 in propylene glycol to get a 12.5 mg/mL solution in a 25% DMSO/75% propylene glycol mixture.
-
Final Dilution: Add the intermediate solution to your aqueous assay buffer to achieve the final desired concentration of the compound and co-solvents. For example, a 1:25 dilution of the intermediate solution into the aqueous buffer will result in a final solvent concentration of 1% DMSO and 3% propylene glycol.
Protocol 2: pH Modification for Solubility Enhancement
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Ensure the buffer system has sufficient buffering capacity.
-
Solubility Determination: Add an excess amount of this compound to each buffer.
-
Equilibration: Shake the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH for your experiments.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: The relationship between pH and solubility.
Caption: The mechanism of co-solvency for solubility enhancement.
References
N-(5-acetylpyridin-2-yl)acetamide stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues encountered during experiments with N-(5-acetylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by exposure to harsh environmental conditions. Key factors include:
-
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of N-oxide derivatives.
-
Temperature: Elevated temperatures can accelerate degradation through various pathways.
-
Light: Photolytic degradation can occur upon exposure to UV or visible light.
Q2: I observed a new peak in my chromatogram after storing my sample in an acidic solution. What could this be?
A2: An additional peak appearing in a chromatogram of an acidic sample of this compound likely corresponds to a hydrolysis product. The amide linkage is susceptible to acid-catalyzed hydrolysis, which would cleave the molecule into 5-acetylpyridin-2-amine and acetic acid. To confirm, you can subject a reference sample to forced degradation under acidic conditions and compare the resulting chromatogram.
Q3: My sample of this compound has developed a yellowish tint after being stored on the benchtop. What is the likely cause?
A3: A color change to yellow upon storage is often indicative of photolytic degradation or oxidation. Exposure to ambient light, particularly UV wavelengths, can induce the formation of colored degradants. Similarly, slow oxidation in the presence of air can also lead to colored impurities. It is recommended to store the compound in amber vials, protected from light, and under an inert atmosphere if possible.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Storage: Store the compound in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen).
-
pH Control: Use buffered solutions to maintain a stable pH, preferably in the neutral range where the compound is most stable.
-
Light Protection: Conduct experiments in low-light conditions or use amber-colored labware to protect the sample from photolytic degradation.
-
Inert Atmosphere: For sensitive reactions or long-term solution storage, de-gas solvents and work under an inert atmosphere to prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| A new, more polar peak appears after sample preparation in acidic mobile phase. | Acidic Hydrolysis: The acetamido group has been hydrolyzed. | 1. Analyze the sample immediately after preparation.2. Use a mobile phase with a pH closer to neutral if the chromatography allows.3. Perform a forced degradation study with acid to confirm the identity of the degradant peak. |
| A new, less polar peak is observed after dissolving the sample in a basic solution. | Basic Hydrolysis: The acetamido group has undergone base-catalyzed hydrolysis. | 1. Adjust the pH of the sample solution to be as close to neutral as possible.2. Minimize the time the sample spends in basic conditions before analysis.3. Conduct a forced degradation study with a base to identify the degradation product. |
| Multiple new peaks appear after prolonged exposure of the sample to air and light. | Oxidative and/or Photolytic Degradation: The pyridine ring or other parts of the molecule have degraded. | 1. Prepare samples fresh and protect them from light using amber vials or by covering them with aluminum foil.2. Use degassed solvents for sample preparation.3. If oxidation is suspected, add a small amount of an antioxidant (e.g., BHT) to the sample, if compatible with the analysis. |
Issue 2: Poor Reproducibility in Bioassays
| Symptom | Possible Cause | Troubleshooting Steps |
| Assay results are inconsistent between batches or over time. | Sample Degradation: The active concentration of this compound is decreasing due to instability in the assay medium. | 1. Prepare stock solutions fresh for each experiment.2. Assess the stability of the compound in the assay buffer over the time course of the experiment.3. If degradation is observed, consider modifying the buffer composition (e.g., pH, antioxidants) or reducing the experiment duration. |
| A gradual decrease in activity is observed when using a stock solution over several days. | Long-Term Instability in Solution: The compound is degrading in the storage solvent. | 1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.2. Store stock solutions at -20°C or -80°C.3. Periodically check the purity of the stock solution by HPLC. |
Quantitative Stability Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are representative examples to illustrate expected trends.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | % Degradation | Major Degradant(s) |
| 0.1 M HCl (60°C) | 2 | 5.2 | 5-acetylpyridin-2-amine |
| 8 | 18.5 | 5-acetylpyridin-2-amine | |
| 24 | 45.1 | 5-acetylpyridin-2-amine | |
| 0.1 M NaOH (60°C) | 2 | 8.9 | 5-acetylpyridin-2-amine |
| 8 | 29.7 | 5-acetylpyridin-2-amine | |
| 24 | 70.3 | 5-acetylpyridin-2-amine | |
| pH 7.0 Buffer (60°C) | 24 | < 1.0 | Not Applicable |
Table 2: Oxidative, Thermal, and Photolytic Stability of this compound
| Condition | Duration | % Degradation | Major Degradant(s) |
| 3% H₂O₂ (RT) | 24 hours | 12.3 | This compound-N-oxide |
| Solid State (80°C) | 7 days | 3.5 | Undetermined minor degradants |
| Photostability (ICH Q1B) | 1.2 million lux hours | 15.8 | Multiple photolytic products |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw an aliquot at 24 hours and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Oxidative Stress:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw an aliquot at 24 hours.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: Synthesis of N-(5-acetylpyridin-2-yl)acetamide
Welcome to the technical support center for the synthesis of N-(5-acetylpyridin-2-yl)acetamide. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying the target compound while minimizing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-acetylation of 2-amino-5-acetylpyridine. The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Q2: What are the common acetylating agents and reaction conditions?
Acetic anhydride is a commonly used acetylating agent for this transformation. The reaction can be carried out in a variety of solvents, including pyridine, which can also act as a base to neutralize the acetic acid byproduct, or aprotic solvents like dichloromethane or ethyl acetate in the presence of a non-nucleophilic base such as triethylamine. The reaction temperature and time can be optimized to improve yield and minimize side reactions.
Q3: What are the primary side products to be aware of during this synthesis?
The main potential side products in the synthesis of this compound include:
-
N,N-diacetylated product: Over-acetylation can lead to the formation of a diacetylated amide. This is more likely with prolonged reaction times, high temperatures, or an excess of a strong acetylating agent.
-
Unreacted starting material: Incomplete reactions will leave residual 2-amino-5-acetylpyridine.
-
Hydrolysis product: The desired acetamide product can be susceptible to hydrolysis back to the starting amine, particularly during aqueous workup under acidic or basic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause: Inactive reagents.
-
Solution: Ensure that the 2-amino-5-acetylpyridine is pure and that the acetic anhydride has not hydrolyzed. It is recommended to use a fresh bottle of acetic anhydride or distill it before use.
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: If the reaction is too slow, consider gently heating the reaction mixture. Conversely, if side product formation is an issue, running the reaction at a lower temperature (e.g., 0 °C to room temperature) may be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Possible Cause: Incorrect stoichiometry or base.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent. If not using pyridine as the solvent, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present to neutralize the acid byproduct.
-
Problem 2: Significant Impurities Detected by TLC or NMR
-
Possible Cause: Formation of the diacetylated side product.
-
Solution: Reduce the amount of acetic anhydride used and shorten the reaction time. The diacetylated product is often less stable and can sometimes be selectively hydrolyzed back to the mono-acetylated product under mild basic conditions.[1] Purification via column chromatography can also separate the mono- and di-acetylated products.
-
-
Possible Cause: Presence of unreacted starting material.
-
Solution: Increase the reaction time or slightly increase the amount of acetylating agent. Ensure proper mixing. Unreacted starting material can typically be removed through recrystallization or column chromatography.
-
-
Possible Cause: Hydrolysis of the product during workup.
-
Solution: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the extraction process. Use a saturated solution of sodium bicarbonate for neutralization and work quickly. Ensure the final product is thoroughly dried.
-
Problem 3: Difficulty with Product Isolation and Purification
-
Possible Cause: The product is an oil or does not crystallize.
-
Solution: Ensure all solvent from the reaction and workup has been removed under vacuum. If the product is an oil due to impurities, purification by column chromatography is recommended. For crystallization, try different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) and consider cooling to a lower temperature or scratching the inside of the flask to induce crystallization.
-
-
Possible Cause: Co-precipitation of impurities during recrystallization.
-
Solution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. If impurities are less soluble, a hot filtration step can be performed. If impurities are more soluble, they should remain in the mother liquor upon cooling. A second recrystallization may be necessary to achieve high purity.
-
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. Note: This is example data and may not reflect optimized experimental results.
| Entry | Acetylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Side Product (Diacetyl) (%) |
| 1 | Acetic Anhydride (1.1) | Pyridine | Pyridine | 25 | 4 | 85 | 95 | 3 |
| 2 | Acetic Anhydride (1.1) | Triethylamine (1.2) | DCM | 25 | 4 | 82 | 96 | 2 |
| 3 | Acetic Anhydride (2.0) | Pyridine | Pyridine | 60 | 6 | 70 | 80 | 15 |
| 4 | Acetyl Chloride (1.1) | Triethylamine (1.2) | DCM | 0 | 2 | 88 | 94 | 4 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-amino-5-acetylpyridine (1.0 eq) in pyridine (0.2 M) in a round-bottom flask, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated at reflux for 10 minutes.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualizations
Reaction Pathway and Troubleshooting Diagrams
Caption: Main synthetic route to this compound.
Caption: Formation of the diacetylated side product.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Quantification of N-(5-acetylpyridin-2-yl)acetamide by HPLC
Welcome to the technical support center for the quantitative analysis of N-(5-acetylpyridin-2-yl)acetamide using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to quantify this compound?
A1: A reversed-phase HPLC method is a suitable starting point. Based on the analysis of similar pyridine and acetamide compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH is recommended.[1][2][3][4] Detection can be performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Q2: How can I improve peak shape and resolution?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors including secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase.[5][6] To improve peak shape, consider adjusting the mobile phase pH, using a different organic modifier, or switching to a column with a different stationary phase chemistry.[7] For resolution issues, optimizing the mobile phase composition and gradient elution program can enhance separation from interfering peaks.[6]
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time shifting is a common issue in HPLC and can be attributed to several factors.[6] These include inadequate column equilibration between runs, fluctuations in column temperature, or inconsistencies in the mobile phase composition due to improper mixing or pump malfunction.[6][8] Ensure the column is thoroughly equilibrated before each injection and that the mobile phase is well-mixed and degassed.
Q4: I am observing a drifting baseline. How can I troubleshoot this?
A4: A drifting baseline can be caused by a contaminated column, changes in mobile phase composition during a gradient run, or detector lamp instability.[6][9] To address this, try washing the column with a strong solvent, ensuring the mobile phase is properly prepared and filtered, and checking the detector lamp's performance.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound by HPLC.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection error (e.g., air bubble in syringe, incorrect injection volume).[5] | Manually inspect the injection process. Ensure the sample is properly loaded into the sample loop. |
| Sample degradation. | Prepare fresh samples and standards. Investigate the stability of the analyte in the chosen solvent. | |
| Incorrect detector wavelength. | Determine the UV absorbance maximum of this compound and set the detector to that wavelength. | |
| Broad Peaks | Column contamination or degradation. | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. |
| Mobile phase flow rate is too low.[5] | Increase the flow rate within the column's recommended operating range. | |
| Large injection volume or high sample concentration. | Reduce the injection volume or dilute the sample. | |
| Peak Tailing | Secondary interactions between the basic pyridine nitrogen and residual silanols on the silica-based column. | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or use a base-deactivated column. |
| Column overload. | Dilute the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| High concentration of the analyte. | Dilute the sample. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[9] | Systematically check for blockages by removing components one by one, starting from the detector and moving backward. |
| Mobile phase viscosity is too high. | Use a mobile phase with lower viscosity or increase the column temperature. | |
| Loss of Resolution | Column degradation.[6] | Replace the analytical column. |
| Change in mobile phase composition. | Prepare a fresh mobile phase and ensure accurate mixing. |
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This protocol provides a starting point for method development and may require further optimization.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphate buffer (e.g., 20 mM potassium phosphate monobasic), pH adjusted to 3.0 with phosphoric acid.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically in the range of 240-280 nm for pyridine derivatives) |
| Run Time | 10-15 minutes (adjust as needed) |
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. youtube.com [youtube.com]
- 7. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 8. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 9. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Overcoming Resistance to N-(5-acetylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to N-(5-acetylpyridin-2-yl)acetamide in cell lines. Given that specific resistance mechanisms to this compound are not yet widely documented, this guide draws upon established principles of drug resistance observed with similar chemical scaffolds in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
While the precise molecular target of this compound is not definitively established in the provided literature, its structural features, including the pyridine and acetamide moieties, are common in various kinase inhibitors and other targeted therapeutic agents. Related compounds, such as N-(5-hydroxypyridin-2-yl)acetamide, have been shown to induce apoptosis in cancer cell lines[1]. Therefore, it is plausible that this compound may exert its cytotoxic effects by targeting signaling pathways that regulate cell proliferation, survival, and apoptosis.
Q2: What are the common mechanisms of acquired resistance to targeted therapies in cancer cell lines?
Cell lines can develop resistance to therapeutic agents through various mechanisms, including:
-
Target alteration: Mutations in the drug's target protein that prevent effective binding.
-
Activation of bypass signaling pathways: Upregulation of alternative pathways that compensate for the inhibited pathway.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Altered drug metabolism: Increased metabolic inactivation of the drug.
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.
Q3: How can I determine if my cell line has developed resistance to this compound?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the compound. This can be determined by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines. A rightward shift in the dose-response curve and a significantly higher IC50 value in the treated line are indicative of resistance.
Troubleshooting Guide
This guide provides a systematic approach to identifying and potentially overcoming resistance to this compound.
Issue 1: Decreased Sensitivity to this compound Over Time
Initial Observation: A previously sensitive cell line now requires a higher concentration of this compound to achieve the same level of cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased sensitivity.
Experimental Protocols:
-
Protocol 1: IC50 Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
-
-
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and apoptosis markers like Cleaved PARP and Caspase-3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Issue 2: Complete Lack of Response in a New Cell Line
Initial Observation: A cell line that is expected to be sensitive shows no response to this compound treatment even at high concentrations.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Intrinsic Resistance | Characterize the baseline expression of potential resistance-related proteins. | Perform baseline Western blotting for ABC transporters (e.g., P-gp, MRP1) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). |
| Drug Inactivation | Assess the metabolic stability of the compound in the cell line's conditioned medium. | Use LC-MS/MS to measure the concentration of this compound over time in the cell culture medium. |
| Off-Target Effects | Screen for unexpected cellular responses. | Perform a broad-panel kinase inhibitor screen or a cell cycle analysis using flow cytometry. |
Signaling Pathway Hypothesis:
Based on the common mechanisms of action for similar compounds, this compound might inhibit a critical kinase in a pro-survival signaling pathway. A potential hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway targeted by the compound.
Quantitative Data Summary
Should you identify a resistant cell line, it is crucial to quantify the level of resistance. The following table provides a template for summarizing your findings.
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental (Sensitive) | [Insert Value] | 1 |
| Resistant Clone 1 | [Insert Value] | [Calculate] |
| Resistant Clone 2 | [Insert Value] | [Calculate] |
Note: Fold Resistance = IC50 (Resistant) / IC50 (Parental)
This technical support center provides a foundational framework for addressing resistance to this compound. As more data on this specific compound becomes available, these guidelines can be further refined.
References
Technical Support Center: Optimizing N-(5-acetylpyridin-2-yl)acetamide Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N-(5-acetylpyridin-2-yl)acetamide for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell-based assay?
A1: For a novel compound like this compound with limited published data, it is recommended to start with a broad concentration range. A typical approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM or 1 mM) and performing serial dilutions down to the nanomolar range. This will help in identifying the optimal concentration window for the desired biological effect while assessing potential cytotoxicity.
Q2: How do I dissolve this compound for use in cell culture?
A2: The solubility of this compound in aqueous media is a critical first step. It is recommended to first attempt to dissolve the compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] This stock solution can then be further diluted in cell culture medium to the desired final concentrations. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q3: How can I determine if this compound is cytotoxic to my cells?
A3: Cytotoxicity should be assessed in parallel with your functional assays. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used to determine the concentration at which the compound induces cell death.[4][5] This will allow you to distinguish between a specific biological effect and a general toxic response.
Q4: What are the potential off-target effects of this compound?
A4: Like many small molecules, this compound could have off-target effects. The nature of these effects is currently unknown. It is advisable to include appropriate negative and positive controls in your experiments. For example, using a structurally similar but inactive compound, if available, can help to identify non-specific effects.
Q5: Are there any known signaling pathways affected by pyridinyl acetamide derivatives?
A5: While specific data for this compound is not available, other pyridinyl acetamide derivatives have been shown to modulate various signaling pathways. For instance, some have been identified as inhibitors of the Wnt signaling pathway by targeting Porcupine.[6][7] Another study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues showed inhibition of TNF-α and IL-6-induced cell adhesion.[8] These findings suggest that this compound could potentially interact with inflammatory or developmental signaling pathways.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture medium. | Poor aqueous solubility of this compound. | - Increase the concentration of the DMSO stock solution to reduce the volume added to the medium. - Test alternative biocompatible solvents for the stock solution (e.g., ethanol). - Perform a formal solubility test to determine the maximum soluble concentration in your specific cell culture medium.[9][10][11] - Consider using techniques like sonication or gentle warming to aid dissolution, but be cautious of compound stability.[1][9] |
| No observable effect at any concentration. | - The compound is inactive in your specific assay. - The concentration range tested is too low. - The compound has degraded. - Insufficient incubation time. | - Test a higher concentration range (up to the limit of solubility and cytotoxicity). - Verify the identity and purity of your compound stock. - Extend the incubation time of the compound with the cells, if appropriate for your assay. - Consider a different cell line or assay system where the target might be more responsive. |
| High background signal or inconsistent results. | - Cytotoxicity of the compound at the tested concentrations. - Interference of the compound with the assay readout (e.g., colorimetric or fluorescent signal). - Inconsistent cell seeding density. | - Perform a cytotoxicity assay to determine the non-toxic concentration range.[4] - Run a control experiment with the compound in the absence of cells to check for assay interference. - Ensure uniform cell seeding across all wells of your assay plate.[3][12] |
| High variability between replicate wells. | - Uneven dissolution of the compound. - Pipetting errors. - Edge effects in the assay plate. | - Ensure the compound is fully dissolved in the stock solution and well-mixed in the final culture medium. - Use calibrated pipettes and proper pipetting techniques. - To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile medium or buffer.[3] |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for subsequent concentration optimization experiments.
Methodology:
-
Culture your cells of interest to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Prepare a serial dilution of the cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well).
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability using an appropriate method (e.g., MTT or CellTiter-Glo®).
-
The optimal seeding density is the one that results in sub-confluent cells at the end of the experiment and provides a robust signal-to-noise ratio.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Methodology:
-
Seed a 96-well plate with the optimal cell density determined in Protocol 1 and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]
-
Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation: Example Cytotoxicity Data for a Pyridinyl Acetamide Derivative
The following table summarizes hypothetical cytotoxicity data for a related pyridinyl acetamide derivative against different cell lines, illustrating how to present quantitative results.
| Cell Line | Compound | IC50 (µM) | Assay | Incubation Time (h) |
| MDA-MB-231 | Derivative 5l | 1.4 | MTT | 72 |
| HepG2 | Derivative 5l | 22.6 | MTT | 72 |
| LN229 | Pyridine-BPA | >25 | MTT | 48 |
Data is hypothetical and based on findings for similar compounds.[14][15]
Visualizations
Signaling Pathway Diagram
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. biocompare.com [biocompare.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of N-(5-acetylpyridin-2-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of N-(5-acetylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest that this compound has low cell permeability. What are the potential reasons for this?
A1: Poor cell permeability of a small molecule like this compound can be attributed to several physicochemical properties. These may include:
-
High polarity: The presence of polar functional groups, such as the acetyl and acetamido groups, can lead to a high number of hydrogen bond donors and acceptors, increasing its interaction with the aqueous environment and hindering its partitioning into the lipophilic cell membrane.
-
Low lipophilicity: A low octanol-water partition coefficient (LogP) indicates a preference for the aqueous phase over the lipid bilayer of the cell membrane, which is a primary barrier to passive diffusion.
-
Molecular size and rigidity: While generally a small molecule, its specific conformation and rigidity might not be optimal for traversing the lipid bilayer.
-
Efflux transporter activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, thereby reducing its intracellular concentration.[1][2]
Q2: What are the initial steps I should take to confirm poor cell permeability in my experiments?
A2: To confirm poor cell permeability, it is crucial to perform quantitative cell permeability assays. The two most common and recommended in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a good starting point to assess the compound's intrinsic passive permeability.[3][4]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for both passive diffusion and active transport mechanisms, including potential efflux.[1][5]
A low apparent permeability coefficient (Papp) in these assays would confirm poor permeability.
Q3: What are the main strategies I can employ to improve the cell permeability of this compound?
A3: There are three primary strategies to consider for enhancing the cell permeability of your compound:
-
Chemical Modification (Prodrug Approach): This involves modifying the structure of this compound to create a more lipophilic "prodrug" that can cross the cell membrane more effectively. Once inside the cell, the prodrug is metabolized back to the active parent compound.[6][7][8] A common strategy is to mask polar functional groups.[6]
-
Formulation Strategies: This approach focuses on the delivery vehicle of the compound without altering its chemical structure. Techniques include the use of nanoparticles, solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[9][10][11]
-
Use of Permeation Enhancers: Certain excipients can be co-administered to transiently and reversibly increase the permeability of the cell membrane.[12]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
This indicates a fundamental issue with the passive diffusion of this compound across a lipid bilayer, likely due to its inherent physicochemical properties.
Troubleshooting Workflow:
Caption: Workflow for addressing low passive permeability.
Suggested Actions & Methodologies:
-
Prodrug Synthesis:
-
Rationale: Masking the polar acetyl group with a lipophilic moiety can significantly increase the compound's ability to partition into the lipid membrane.
-
Example: Convert the acetyl group to a more lipophilic ester (e.g., pivaloyloxymethyl ester). This ester can be designed to be cleaved by intracellular esterases, releasing the active this compound.
-
-
Synthesis of Lipophilic Analogs:
-
Rationale: Systematically modify the parent compound to increase its overall lipophilicity.
-
Example: Introduce small alkyl groups at positions on the pyridine ring that are not critical for its intended biological activity.
-
Hypothetical Data on Improving Passive Permeability:
| Compound | Modification | LogP (Calculated) | PAMPA Papp (10⁻⁶ cm/s) |
| This compound | Parent Compound | 1.2 | 0.8 |
| Prodrug A | Pivaloyloxymethyl ester of acetyl group | 3.5 | 9.5 |
| Analog 1 | Addition of a methyl group to the pyridine ring | 1.7 | 2.1 |
| Analog 2 | Addition of a tert-butyl group to the pyridine ring | 2.8 | 6.3 |
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that this compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[2]
Troubleshooting Workflow:
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Enhancing the Selectivity of N-(5-acetylpyridin-2-yl)acetamide and Other Novel Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of N-(5-acetylpyridin-2-yl)acetamide or other novel small molecule inhibitors for their intended biological targets.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the optimization of compound selectivity.
Q1: My initial hit, this compound, shows activity against my target of interest, but I suspect it has off-target effects. How can I confirm this and identify the off-targets?
A1: It is crucial to proactively assess the selectivity of your compound early in the drug discovery process to minimize the risk of adverse effects.[1][2] A comprehensive approach involves a combination of computational and experimental methods.
-
Computational Approach: Utilize in silico methods such as molecular docking and virtual screening to predict potential off-target interactions.[3][4] These computational tools can screen your compound against databases of known protein structures to identify potential binding partners.[3][4]
-
Experimental Approach: The gold standard for identifying off-target interactions is to perform a kinome scan or a broader panel screening against a library of kinases and other enzymes.[1][5][6] Several contract research organizations (CROs) offer these services, providing data on the inhibitory activity of your compound against hundreds of potential targets.[1][6] This approach can help you build a selectivity profile for your compound and identify any undesirable interactions.[2][5]
Q2: My compound is binding to several related kinases with similar affinity. What strategies can I employ to improve its selectivity for my primary target?
A2: Achieving selectivity among highly related proteins, such as kinases, is a common challenge.[2] Several rational drug design strategies can be employed to enhance selectivity:[7][8][9]
-
Exploit Subtle Structural Differences: Even within a conserved binding site, minor differences in amino acid residues can be exploited. For example, targeting a non-conserved cysteine residue for covalent inhibition can lead to exceptionally selective inhibitors.[10] Another strategy is to design compounds that clash with a "gatekeeper" residue in off-target kinases while fitting into the active site of the intended target.[10]
-
Target Allosteric Sites: Instead of targeting the highly conserved ATP-binding pocket, consider designing inhibitors that bind to less conserved allosteric sites.[11] Allosteric inhibitors can offer greater selectivity and may have a lower potential for toxicity.[11]
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound to understand how different chemical modifications affect potency and selectivity.[12] This iterative process can help you identify key chemical features that contribute to selective binding.
Q3: How can I experimentally validate that my modifications are improving selectivity at the cellular level?
A3: It is essential to confirm that the improved biochemical selectivity translates to a more targeted effect in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[13][14][15][16] This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[13][14][15][16] By comparing the thermal stability of your target protein in the presence and absence of your compound, you can confirm direct binding in a cellular environment.[13][14] High-throughput versions of CETSA have been developed to screen multiple compounds and concentrations.[15][16]
Q4: What biophysical techniques can I use to characterize the binding of my compound to its target and off-targets?
A4: Several biophysical methods can provide detailed information about the thermodynamics and kinetics of your compound's interactions with proteins.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18][19][20][21] This technique is valuable for confirming direct binding and for understanding the driving forces behind the interaction.[17][19][20]
-
Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of binding, providing association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (KD).[22][23][24] This information can be critical for optimizing the residence time of your inhibitor on its target.[22][23]
Quantitative Data Summary
The following tables summarize key parameters that are often evaluated when assessing and improving the selectivity of a compound.
Table 1: Example Selectivity Profile of this compound
| Target | IC50 (nM) |
| Target Kinase A | 50 |
| Off-Target Kinase B | 500 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 800 |
Table 2: Comparison of Binding Affinities for Lead Compound and Optimized Analog
| Compound | Target Kinase A KD (nM) | Off-Target Kinase B KD (nM) | Selectivity Fold (B/A) |
| This compound | 45 | 450 | 10 |
| Optimized Analog | 20 | 2000 | 100 |
Key Experimental Protocols
Protocol 1: Kinome Profiling
Kinome profiling is used to determine the selectivity of an inhibitor across a broad range of kinases.[1][5][25]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the kinase buffer, the test compound at various concentrations, and the specific kinase to be tested in each well.
-
Initiation of Reaction: Add a mixture of the kinase-specific substrate and radiolabeled ATP (e.g., [γ-33P]ATP) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and spot the reaction mixture onto a filter membrane. Wash the membrane to remove unincorporated ATP. The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of each kinase at different compound concentrations and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a compound in a cellular environment.[13][14][26]
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Visualizations
Caption: A typical workflow for improving the selectivity of a hit compound.
Caption: The impact of a selective inhibitor on signaling pathways.
Caption: Key strategies and approaches for enhancing compound selectivity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. books.rsc.org [books.rsc.org]
- 3. How to improve drug selectivity? [synapse.patsnap.com]
- 4. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 21. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 22. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bioradiations.com [bioradiations.com]
- 25. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Molecular Docking Simulations with N-(5-acetylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during molecular docking simulations of N-(5-acetylpyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps before docking this compound?
A1: Success in molecular docking starts with meticulous preparation of both the ligand and the receptor. For this compound, this involves:
-
Ligand Preparation:
-
Generation of a high-quality 3D structure.
-
Energy minimization of the ligand structure.
-
Correct assignment of atom types and partial charges.
-
Consideration of the protonation state of the pyridine nitrogen.
-
-
Receptor Preparation:
-
Removal of water molecules and other non-essential ligands from the protein structure.
-
Addition of hydrogen atoms.
-
Assignment of correct protonation states for acidic and basic residues.
-
Definition of the binding site or grid box.
-
Q2: How do I determine the correct protonation state for the pyridine nitrogen in this compound?
A2: The protonation state of the pyridine nitrogen is pH-dependent and can significantly impact docking accuracy. At physiological pH (~7.4), the pyridine nitrogen is generally not protonated. However, the local microenvironment of the protein's active site can alter the pKa of the pyridine. It is advisable to:
-
Analyze the hydrogen bonding network and electrostatic environment of the binding pocket.
-
Consider running docking simulations with both the protonated and neutral forms of the ligand to see which one yields more favorable and chemically sensible interactions.[1][2]
Q3: My docking software is not recognizing the atom types in this compound. What should I do?
A3: This is a common issue when working with molecules that are not standard in the software's default force field. To resolve this, you will need to:
-
Parameterize the ligand: Use tools like Antechamber (part of AmberTools) to generate the necessary parameters (atom types, charges, bond, angle, and dihedral parameters).
-
Choose a suitable charge model: While AM1-BCC is a quick option, for more accurate results, consider using the RESP (Restrained Electrostatic Potential) charge model, which involves quantum mechanical calculations.[3]
Q4: The docked poses of this compound show high energy scores and unfavorable interactions. How can I interpret this?
A4: High energy scores and clashes can indicate several problems:
-
Incorrect binding mode: The ligand may not be binding in a stable conformation.
-
Poorly defined binding site: The grid box may be too large, too small, or incorrectly positioned.
-
Steric clashes: The ligand may be too large for the binding pocket, or there might be significant conformational changes required in the protein that are not accounted for in rigid docking.
-
Inaccurate scoring function: The scoring function used may not be well-suited for your specific protein-ligand system. It's often recommended to use multiple scoring functions for consensus scoring.
Troubleshooting Guides
Guide 1: Poor or Inconsistent Docking Scores
This guide addresses issues related to obtaining high (unfavorable) or highly variable docking scores.
Problem: The docking scores for this compound are consistently poor (e.g., positive binding energy) or vary significantly between different runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Ligand Conformation | 1. Perform a conformational search for this compound before docking to identify low-energy conformers. 2. Ensure the input ligand structure is energy minimized. | Docking with a diverse set of low-energy conformers increases the chances of finding the correct binding pose. |
| Inadequate Sampling | 1. Increase the number of docking runs or the exhaustiveness of the search algorithm. 2. If using AutoDock Vina, for example, increase the exhaustiveness parameter. | Improved sampling can lead to the discovery of more stable binding modes that might have been missed in shorter runs. |
| Scoring Function Inaccuracy | 1. Use multiple docking programs with different scoring functions (e.g., AutoDock Vina, Glide, GOLD). 2. Employ a consensus scoring approach to rank the poses. | A pose that consistently scores well across different scoring functions is more likely to be a true positive. |
Guide 2: Unrealistic Docked Poses and Interactions
This guide helps when the predicted binding mode of this compound is chemically nonsensical.
Problem: The top-ranked docked pose shows steric clashes, buried polar groups in hydrophobic pockets, or a lack of key interactions expected for this class of compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Poorly Defined Binding Site | 1. Carefully define the grid box to encompass the entire binding site without being excessively large. 2. Center the grid on a co-crystallized ligand if available, or on key catalytic residues. | A well-defined grid box focuses the search on the relevant area, reducing the chances of finding irrelevant binding modes. | | Incorrect Protonation States | 1. As mentioned in the FAQs, re-evaluate the protonation state of the pyridine nitrogen. 2. Check the protonation states of key acidic and basic residues in the protein's active site (e.g., Asp, Glu, Lys, Arg, His). | Correct protonation states are crucial for accurate electrostatic and hydrogen bonding interactions. | | Protein Flexibility Not Considered | 1. If rigid docking fails, consider using induced-fit docking (IFD) or flexible docking protocols where specific side chains in the active site are allowed to move. 2. Perform molecular dynamics (MD) simulations on the docked complex to assess its stability. | Allowing for protein flexibility can resolve steric clashes and reveal more realistic binding interactions. |
Experimental Protocols
Protocol 1: Ligand Parameterization using Antechamber
This protocol outlines the steps to generate parameters for this compound using the Antechamber tool from AmberTools.
-
Create a 3D structure of this compound in a .mol2 file format (e.g., ligand.mol2). Ensure the structure has 3D coordinates.
-
Use Antechamber to assign atom types and charges. A common approach is to use the General Amber Force Field (GAFF) and AM1-BCC charges:
-
Generate the force field modification file (.frcmod). This file contains the additional parameters required for the ligand:
-
Use the generated ligand_gaff.mol2 and ligand.frcmod files in your molecular dynamics or docking preparation steps.
Visualizations
Caption: A flowchart for troubleshooting molecular docking simulations.
Caption: Workflow for preparing the ligand for docking simulations.
References
Technical Support Center: Enhancing the Bioavailability of N-(5-acetylpyridin-2-yl)acetamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of N-(5-acetylpyridin-2-yl)acetamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of enhancing the bioavailability of this compound derivatives.
Issue 1: Poor Aqueous Solubility of the Synthesized Derivative
-
Question: My newly synthesized this compound derivative exhibits very low solubility in aqueous media, which I suspect is limiting its oral bioavailability. What initial steps can I take to address this?
-
Answer: Poor aqueous solubility is a common challenge for many drug candidates, including pyridine derivatives.[1][2] Here are several initial strategies you can employ:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4] Techniques like micronization and nanosuspension can be explored.[3][5]
-
pH Adjustment: Since your compound has a pyridine ring, its solubility is likely pH-dependent.[6][7] Experiment with different pH values to identify a range where solubility is maximized. The ionized form of the molecule will generally have higher solubility.[6]
-
Co-solvents: The use of co-solvents is a rapid and effective method to enhance the solubility of poorly soluble drugs.[4][5] Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Salt Formation: If your derivative has a suitable acidic or basic center, forming a salt can significantly improve its solubility and dissolution rate.[4]
-
Issue 2: Inconsistent Results in In Vitro Dissolution Studies
-
Question: I am observing high variability in the dissolution profiles of my this compound derivative formulation. What could be the cause, and how can I improve consistency?
-
Answer: Inconsistent dissolution results can stem from several factors related to both the compound itself and the experimental setup. Consider the following:
-
Polymorphism: The existence of different crystalline forms (polymorphs) of your compound can lead to variations in solubility and dissolution.[1] Characterize the solid-state properties of your derivative using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure you are working with a consistent polymorphic form.
-
Wetting Issues: Poorly soluble compounds can be hydrophobic and may not wet easily, leading to erratic dissolution. Incorporating a surfactant or a wetting agent into your formulation can improve the contact between the drug particles and the dissolution medium.
-
Experimental Parameters: Ensure that your dissolution test parameters (e.g., apparatus speed, temperature, media composition) are tightly controlled and standardized across all experiments.
-
Issue 3: Low Oral Bioavailability Despite Improved In Vitro Dissolution
-
Question: I have successfully improved the in vitro dissolution rate of my this compound derivative, but the in vivo oral bioavailability in animal models remains low. What are the potential reasons for this discrepancy?
-
Answer: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability.[8] Several physiological barriers can limit drug absorption after oral administration:
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[9][10] This is a common issue for many orally administered drugs.
-
Poor Permeability: The drug may have low permeability across the gastrointestinal (GI) membrane.[2] According to the Biopharmaceutics Classification System (BCS), such compounds fall into Class III (high solubility, low permeability) or Class IV (low solubility, low permeability).
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing its net absorption.[9]
-
GI Tract Instability: The derivative could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of bioavailability for this compound derivatives.
Q1: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound derivatives?
A1: Several formulation strategies can be employed.[11] The choice of strategy often depends on the physicochemical properties of the specific derivative.[2][12] Key approaches include:
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can create an amorphous form, which typically has higher solubility and dissolution rates than the crystalline form.[1][2]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[11]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug molecule, enhancing its aqueous solubility.[1][6]
-
Nanotechnology Approaches: Formulations such as nanoparticles, nanosuspensions, and liposomes can improve the solubility and absorption characteristics of a drug.[1][3]
Q2: How can I determine if my this compound derivative is a substrate for P-glycoprotein?
A2: You can use in vitro cell-based assays to assess the potential for P-gp-mediated efflux. Caco-2 cell permeability assays are commonly used for this purpose. These cells form a monolayer that mimics the intestinal barrier and expresses P-gp transporters. By measuring the transport of your compound from the apical (lumen) to the basolateral (blood) side and vice versa, you can determine the efflux ratio. A significantly higher transport in the basolateral to apical direction suggests that your compound is a P-gp substrate.
Q3: What role does the pyridine ring in my compound play in its bioavailability?
A3: The pyridine ring is a key structural feature that influences the physicochemical properties of your compound.[7][13] Its basic nature means that the compound's ionization state, and therefore its solubility, will be pH-dependent.[7] This can be advantageous, as the compound may dissolve in the acidic environment of the stomach and then be absorbed in the more neutral pH of the small intestine. The polar nature of the pyridine ring can also impact the compound's ability to cross cell membranes.[13]
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential impact of different formulation strategies on the bioavailability of an this compound derivative.
Table 1: In Vitro Dissolution of Various Formulations
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Unformulated Derivative | 15% | 25% |
| Micronized Derivative | 45% | 65% |
| Nanosuspension | 80% | 95% |
| Solid Dispersion (in PVP K30) | 75% | 90% |
| SEDDS Formulation | 90% | >99% |
Table 2: Pharmacokinetic Parameters in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated Derivative | 50 | 2.0 | 250 | 100 |
| Micronized Derivative | 150 | 1.5 | 750 | 300 |
| Nanosuspension | 350 | 1.0 | 1800 | 720 |
| Solid Dispersion | 300 | 1.0 | 1650 | 660 |
| SEDDS Formulation | 450 | 0.5 | 2200 | 880 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse 1% (w/v) of the this compound derivative and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
High-Shear Mixing: Stir the mixture using a high-shear mixer at 10,000 rpm for 30 minutes to obtain a homogeneous pre-suspension.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.[5]
-
Particle Size Analysis: Measure the particle size and distribution of the resulting nanosuspension using dynamic light scattering (DLS).
-
Characterization: Further characterize the nanosuspension for zeta potential and drug content.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2, or simulated intestinal fluid without pancreatin, pH 6.8).
-
Apparatus Setup: Set up the USP Apparatus II with the paddle speed at 50 rpm and maintain the temperature at 37 ± 0.5 °C.
-
Sample Introduction: Introduce a sample of the formulation containing a known amount of the this compound derivative into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Factors affecting oral bioavailability.
Caption: Relationship between key factors and low bioavailability.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm-int.com [pharm-int.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DRUG DEVELOPMENT - What is Formulation Development & Why is it Important? [drug-dev.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of N-(5-acetylpyridin-2-yl)acetamide. Given the absence of a definitively identified target for this specific compound, this document outlines a systematic approach to target identification and validation, drawing comparisons with known activities of structurally related pyridine derivatives. The presented experimental protocols and comparative data for alternative compounds will enable researchers to design and execute a robust target validation strategy.
Introduction to this compound and Potential Target Classes
This compound belongs to the pyridine class of compounds, which are known to exhibit a wide range of biological activities. While the specific biological target of this compound is not yet elucidated, analysis of structurally similar compounds suggests potential activities in two primary areas: anti-inflammatory and antifungal pathways.
Potential Anti-inflammatory Targets: Substituted pyridine derivatives have been reported to inhibit the production and signaling of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] These cytokines are key mediators in the pathogenesis of various inflammatory diseases.
Potential Antifungal Targets: Various pyridine-containing molecules have demonstrated antifungal properties. The likely mechanisms of action include the inhibition of crucial fungal enzymes such as lanosterol 14-alpha-demethylase (a key enzyme in ergosterol biosynthesis) and succinate dehydrogenase (a component of the mitochondrial electron transport chain).
This guide will explore experimental strategies to investigate these potential targets for this compound.
Target Identification and Initial Validation Workflow
A systematic approach is crucial for identifying the biological target of a novel compound. The following workflow outlines key experimental stages, from initial screening to confirmation of target engagement in a cellular context.
Comparative Analysis of this compound Analogs and Alternative Compounds
To guide the experimental validation, the following tables summarize the activities of known pyridine derivatives and commercially available inhibitors for the potential target classes.
Anti-inflammatory Activity
Table 1: Comparison of Pyridine Derivatives with Known Anti-inflammatory Drugs
| Compound/Drug | Target(s) | Reported IC50/EC50 | Reference |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | TNF-α, IL-6 | Similar inhibitory activity to Tofacitinib at 1 µM | [1] |
| Imidazo[1,2-a]pyridine derivative (3b) | TNF-α | 3.6 µM (reporter gene), 4.6 µM (production) | [2] |
| SK94 (Pyridine derivative) | TNF-α | 55% inhibition at 30 mg/kg in vivo | [3] |
| Adalimumab (Humira®) | TNF-α | Commercially available biologic | |
| Tofacitinib (Xeljanz®) | JAK kinases (downstream of IL-6R) | Commercially available small molecule | |
| Sarilumab (Kevzara®) | IL-6 Receptor | Commercially available biologic |
Antifungal Activity
Table 2: Comparison of Pyridine Derivatives with Known Antifungal Drugs
| Compound/Drug | Target(s) | Reported IC50/EC50 | Reference |
| Pyridine carboxamide derivative (3f) | Succinate Dehydrogenase (SDH) | Activity matches Thifluzamide | |
| Pyridine derivative (1m) | Succinate Dehydrogenase (SDH) | EC50 close to Fluopyram against B. cinerea | [4] |
| Ketoconazole | Lanosterol 14-alpha-demethylase | 94.6% inhibition at 5 µM | [5][6] |
| Fluconazole | Lanosterol 14-alpha-demethylase | Commercially available triazole antifungal | |
| Terbinafine | Squalene epoxidase | Commercially available allylamine antifungal |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the potential biological targets of this compound.
Synthesis of this compound
A general method for the acylation of aminopyridines can be adapted for the synthesis of the title compound. A representative procedure for a similar compound is provided below.
Synthesis of 2-chloro-N-pyridin-2-yl-acetamide (for reference): [7]
-
Dissolve 2-aminopyridine (30 mmol) in 50 mL of 1,2-dichloroethane in a 50 mL glass vessel.
-
Slowly add chloroacetyl chloride (30 mmol) dropwise to the solution.
-
Seal the vessel and irradiate in a microwave reactor for 5 minutes at 300 W and 80 °C.
-
After completion, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.
-
Extract the mixture twice with dichloroethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Recrystallize the crude product from acetonitrile to obtain the purified compound.
Note: This protocol should be adapted for the synthesis of this compound by using 2-amino-5-acetylpyridine as the starting material and acetic anhydride or acetyl chloride as the acylating agent.
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.
Protocol Outline:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze by Western blot or ELISA for the target protein.
-
A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control.
Anti-inflammatory Assays
TNF-α and IL-6 Secretion Assay (ELISA)
This assay quantifies the inhibitory effect of the compound on cytokine secretion from immune cells.
-
Seed macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
NF-κB Reporter Gene Assay
This assay measures the activity of the NF-κB signaling pathway, which is downstream of TNF-α receptor activation.
-
Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with TNF-α.
-
After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Antifungal Assays
Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the activity of SDH in fungal cell lysates.
-
Prepare fungal cell lysates from a culture treated with this compound or a vehicle control.
-
Use a commercial SDH assay kit.
-
In a 96-well plate, add the cell lysate to a reaction mixture containing succinate and a colorimetric probe.
-
Measure the change in absorbance over time at the specified wavelength.
-
A decrease in the rate of absorbance change indicates inhibition of SDH activity.
Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay
This assay can be performed using recombinant enzyme or in a whole-cell system by analyzing the sterol profile.
-
Recombinant Enzyme Assay: Utilize a reconstituted system with recombinant fungal CYP51 and CPR.[5]
-
Incubate the enzymes with lanosterol and various concentrations of this compound.
-
Extract the sterols and analyze the conversion of lanosterol to its product by HPLC or GC-MS.
-
Whole-Cell Sterol Analysis: Treat fungal cells with the compound.
-
Extract the total sterols and analyze the sterol profile by GC-MS to look for an accumulation of lanosterol and a depletion of ergosterol.
Conclusion
Validating the biological target of a novel compound like this compound requires a multi-faceted approach. By leveraging knowledge from structurally related compounds, researchers can form initial hypotheses about the compound's mechanism of action. The experimental workflows and specific protocols detailed in this guide provide a robust framework for testing these hypotheses, confirming direct target engagement, and elucidating the downstream functional consequences. The comparative data on alternative compounds will aid in benchmarking the potency and selectivity of this compound, ultimately clarifying its therapeutic potential.
References
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Kinase Inhibitors: Profiling Tirbanibulin, Dasatinib, and Erlotinib
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitors Tirbanibulin, Dasatinib, and Erlotinib. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to provide a comprehensive resource for understanding their distinct profiles.
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various malignancies. This guide focuses on three notable kinase inhibitors: Tirbanibulin, a novel inhibitor with a unique dual mechanism; Dasatinib, a multi-targeted inhibitor with broad activity; and Erlotinib, a well-established inhibitor targeting the epidermal growth factor receptor (EGFR).
Due to the lack of extensive research on N-(5-acetylpyridin-2-yl)acetamide as a kinase inhibitor, this guide utilizes Tirbanibulin (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide) as a representative compound with a related structural motif. Tirbanibulin is a non-ATP competitive inhibitor of Src kinase and also acts as a tubulin polymerization inhibitor.[1]
Performance Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against its intended target and its selectivity across the kinome. High potency ensures effective inhibition at low concentrations, while high selectivity minimizes off-target effects and potential toxicity. The following tables summarize the inhibitory activity (IC50 values) of Tirbanibulin, Dasatinib, and Erlotinib against a panel of kinases and various cancer cell lines.
| Kinase Target | Tirbanibulin (IC50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) |
| Src | 14 | 0.5 | >10,000 |
| Abl | - | <1 | >10,000 |
| EGFR | - | 30 | 2 |
| VEGFR2 | - | 1.5 | 2,700 |
| PDGFRβ | - | 1.1 | 1,100 |
| c-Kit | - | 1.1 | >10,000 |
| LCK | - | 0.5 | >10,000 |
| FYN | - | 0.2 | >10,000 |
| YES | - | 0.4 | >10,000 |
Table 1: In Vitro Kinase Inhibitory Activity (IC50). Data is compiled from various sources and direct comparison should be made with caution due to potential differences in assay conditions. A lower IC50 value indicates higher potency.
| Cell Line | Cancer Type | Tirbanibulin (GI50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) |
| K562 | Chronic Myeloid Leukemia | - | <1 | >10,000 |
| A549 | Non-Small Cell Lung Cancer | - | >1,000 | 1,900 |
| MCF7 | Breast Cancer | - | 250 | >10,000 |
| PC-3 | Prostate Cancer | 9 | 120 | >10,000 |
| HCT116 | Colon Cancer | - | 350 | >10,000 |
| NCI-H1975 | Non-Small Cell Lung Cancer (L858R/T790M) | - | >1,000 | >10,000 |
| HCC827 | Non-Small Cell Lung Cancer (del E746-A750) | - | >1,000 | 9 |
Table 2: Cellular Antiproliferative Activity. GI50/IC50 values represent the concentration required to inhibit cell growth by 50%. Data is compiled from various sources and direct comparison should be made with caution.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, test compounds (inhibitors), and a detection reagent.
-
Procedure: a. The kinase reaction is initiated by combining the purified kinase, its substrate, and a range of concentrations of the inhibitor in a microplate well. b. The reaction is started by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining. e. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the effect of a kinase inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the kinase inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by each inhibitor is crucial for elucidating their mechanism of action and predicting their therapeutic effects. The following diagrams, generated using Graphviz, illustrate the key pathways targeted by Tirbanibulin, Dasatinib, and Erlotinib.
Caption: Src signaling pathway and points of inhibition by Tirbanibulin and Dasatinib.
Caption: EGFR signaling pathway and the point of inhibition by Erlotinib.
Caption: Bcr-Abl signaling pathway and the point of inhibition by Dasatinib.
Conclusion
This comparative guide provides a snapshot of the distinct characteristics of Tirbanibulin, Dasatinib, and Erlotinib. Tirbanibulin emerges as a unique inhibitor targeting Src kinase through a non-ATP competitive mechanism, in addition to its effects on tubulin polymerization. Dasatinib showcases its broad-spectrum activity by potently inhibiting multiple key kinases, including Src family kinases and Bcr-Abl. Erlotinib demonstrates high selectivity and potency for EGFR, a critical driver in certain cancers.
The choice of a kinase inhibitor for research or therapeutic development depends on the specific kinase target, the cellular context, and the desired biological outcome. The data and protocols presented here offer a foundation for making informed decisions and designing further investigations into the promising field of kinase inhibition.
References
Unraveling the Structure-Activity Relationship of N-(pyridin-2-yl)acetamide Analogs as Anticancer Agents
A comparative guide for researchers and drug development professionals on the evolving landscape of N-(pyridin-2-yl)acetamide analogs reveals key structural modifications influencing their anticancer and kinase inhibition activities. This guide synthesizes experimental data from multiple studies to highlight the structure-activity relationships (SAR) of this versatile scaffold, focusing on cytotoxicity against various cancer cell lines and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The N-(pyridin-2-yl)acetamide core has emerged as a promising scaffold in medicinal chemistry, with analogs demonstrating a range of biological activities. This guide provides a comparative analysis of different classes of N-(pyridin-2-yl)acetamide derivatives, summarizing their biological performance and the key structural features that govern their efficacy. The data presented herein is intended to inform the rational design of future analogs with improved potency and selectivity.
Comparative Analysis of Biological Activity
The biological activity of N-(pyridin-2-yl)acetamide analogs is significantly influenced by the nature and position of substituents on both the pyridine ring and the acetamide moiety. The following tables summarize the in vitro cytotoxicity and VEGFR-2 inhibitory activity of representative compounds from different structural classes.
Table 1: Cytotoxicity of N-(pyridin-2-yl)acetamide Analogs against Human Cancer Cell Lines
| Compound ID | Scaffold | 5-Position Substituent on Pyridine Ring | N-Acetamide Substituent | Cell Line | IC50 (µM) | Reference |
| 5l | Imidazo[2,1-b]thiazole | -(CH2)-imidazo[2,1-b]thiazol-6-(4-chlorophenyl) | 6-(4-(4-methoxybenzyl)piperazin-1-yl) | MDA-MB-231 | 1.4 | [1] |
| HepG2 | 22.6 | [1] | ||||
| 6e | 1,3,4-Oxadiazole | 2-(4-methoxyphenyl) | 2-{[5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl} | PANC-1 | 4.6 | [2] |
| HepG2 | 2.2 | [2] | ||||
| 6c | 1,3,4-Oxadiazole | 2-(4-methoxyphenyl) | 2-{[5-(2-(4-methoxyphenyl)pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl} | MCF7 | 15.5 | [2] |
| Compound 6 | Nicotinamide | H | 4-(3-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)ureido)phenyl | HCT-116 | 9.3 | |
| HepG-2 | 7.8 |
Table 2: VEGFR-2 Inhibitory Activity of N-(pyridin-2-yl)acetamide Analogs
| Compound ID | Scaffold | 5-Position Substituent on Pyridine Ring | N-Acetamide Substituent | Inhibition (%) @ 20 µM | IC50 (nM) | Reference |
| 5a | Imidazo[2,1-b]thiazole | -(CH2)-imidazo[2,1-b]thiazol-6-phenyl | 6-morpholinopyridin-3-yl | 3.76 | - | [1] |
| 5l | Imidazo[2,1-b]thiazole | -(CH2)-imidazo[2,1-b]thiazol-6-(4-chlorophenyl) | 6-(4-(4-methoxybenzyl)piperazin-1-yl) | 5.72 | - | [1] |
| Compound 6 | Nicotinamide | H | 4-(3-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)ureido)phenyl | - | 60.83 |
Structure-Activity Relationship Insights
Analysis of the data reveals several key trends:
-
Substitution at the 5-position of the Pyridine Ring: The nature of the substituent at the 5-position of the pyridine ring plays a crucial role in determining the cytotoxic and VEGFR-2 inhibitory activity. Bulky heterocyclic systems, such as the imidazo[2,1-b]thiazole and 1,3,4-oxadiazole moieties, have been shown to be well-tolerated and can lead to potent anticancer activity. For instance, the presence of a 4-chlorophenyl group on the imidazo[2,1-b]thiazole scaffold in compound 5l resulted in significantly higher cytotoxicity against MDA-MB-231 cells compared to the unsubstituted phenyl analog.
-
N-Acetamide Substituents: The substituent on the acetamide nitrogen is another critical determinant of biological activity. Large, substituted aryl and heteroaryl groups are common in active analogs. The presence of a piperazine linker, as seen in compound 5l , appears to be favorable for both cytotoxicity and VEGFR-2 inhibition.
-
Target-Specific SAR: The SAR for cytotoxicity and VEGFR-2 inhibition may differ. For example, while compound 5l showed improved VEGFR-2 inhibition compared to 5a , its primary potency lies in its cytotoxic effect against breast cancer cells. This suggests that the overall anticancer activity may be a result of multiple mechanisms, including but not limited to VEGFR-2 inhibition.
Experimental Protocols
General Synthesis of N-(pyridin-2-yl)acetamide Analogs
The synthesis of N-(pyridin-2-yl)acetamide analogs generally involves the coupling of a substituted 2-aminopyridine with a carboxylic acid derivative. A common synthetic route is the amidation reaction between a 2-aminopyridine and an appropriate acyl chloride or a carboxylic acid activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The synthesis of the substituted 2-aminopyridine and carboxylic acid precursors varies depending on the desired final compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231, PANC-1, MCF7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against the VEGFR-2 kinase is determined using a variety of commercially available assay kits, often based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.
-
Reaction Mixture Preparation: A reaction mixture containing VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP is prepared in a kinase reaction buffer.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour).
-
Detection: A solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the detection process.
-
Signal Measurement: The TR-FRET signal is measured using a suitable plate reader with excitation at 340 nm and emission at 615 nm and 665 nm.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Key Relationships and Processes
To better understand the structure-activity relationships and the context of their biological evaluation, the following diagrams are provided.
References
A Comparative Analysis of N-(5-acetylpyridin-2-yl)acetamide and N-(5-bromopyridin-2-yl)acetamide in a Research Context
In the landscape of medicinal chemistry and drug discovery, the systematic evaluation of structurally related compounds is paramount to understanding their therapeutic potential. This guide provides a comparative overview of two acetamide derivatives, N-(5-acetylpyridin-2-yl)acetamide and N-(5-bromopyridin-2-yl)acetamide, for researchers, scientists, and professionals in drug development. Due to a notable scarcity of direct comparative studies in publicly available literature, this analysis relies on existing data for each compound and extrapolates potential activities based on structurally similar molecules.
Physicochemical Properties
A fundamental aspect of drug design involves the analysis of a compound's physicochemical properties, which influence its pharmacokinetic and pharmacodynamic profiles. Below is a summary of the available information for the two title compounds.
| Property | This compound | N-(5-bromopyridin-2-yl)acetamide |
| Molecular Formula | C₉H₁₀N₂O₂ | C₇H₇BrN₂O |
| Molecular Weight | 178.19 g/mol | 215.05 g/mol [1] |
| Appearance | Not specified | Solid[1] |
| Purity | Not specified | 98%[1] |
| Melting Point | Not specified | 447–449 K[2] |
| Solubility | Not specified | Not specified |
Biological Activity and Mechanism of Action
For N-(5-bromopyridin-2-yl)acetamide , while direct experimental bioactivity data is limited, its structural similarity to tirbanibulin derivatives suggests a potential mechanism of action. Tirbanibulin is known to be a tubulin polymerization inhibitor. It is hypothesized that N-(5-bromopyridin-2-yl)acetamide and its derivatives may share this activity. One related compound, N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide, has been studied in this context, with estimated inhibitory concentrations.
| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| This compound | - | No data available | - |
| N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide (related compound) | Tubulin polymerization (estimated) | 3.5 nM | [3] |
| Cell viability (A375 melanoma) | 8.2 µM | [3] | |
| Kinase inhibition (EGFR) | 14 nM | [3] |
It is crucial to note that the data for the N-(5-bromopyridin-2-yl) derivative is based on a related, but structurally different, molecule and is presented as hypothesized or estimated. Further experimental validation is required to confirm these activities for N-(5-bromopyridin-2-yl)acetamide itself.
Potential Signaling Pathway
Based on the structural homology to tirbanibulin, a potential mechanism of action for N-(5-bromopyridin-2-yl)acetamide could involve the disruption of microtubule dynamics, which is crucial for cell division. This could lead to cell cycle arrest and apoptosis in proliferating cells, a common mechanism for anticancer agents.
Caption: Hypothesized signaling pathway for N-(5-bromopyridin-2-yl)acetamide.
Experimental Protocols
Due to the absence of direct comparative studies, a detailed experimental protocol for a head-to-head comparison cannot be provided. However, a general workflow for evaluating and comparing the activity of these two compounds can be proposed.
Caption: Proposed workflow for comparative analysis.
Synthesis of N-(5-bromopyridin-2-yl)acetamide
A representative synthesis protocol for N-(5-bromopyridin-2-yl)acetamide is as follows:
-
(1E)-1-(5-Bromopyridin-2-yl)-N-hydroxyethanimine (2 g, 0.0093 mol) is dissolved in N,N-dimethylformamide (20 ml) at 25–26°C under a nitrogen atmosphere. [2]
-
Propylphosphonic anhydride (0.6 g, 0.00093 mol, 50% solution in ethyl acetate) is added at the same temperature. [2]
-
The reaction mixture is heated to 100°C for 5 hours. [2]
-
After cooling to 25–26°C, the reaction mixture is quenched with ice-cold water. [2]
-
The precipitated white solid is filtered and dried under vacuum. [2]
-
The crude product is recrystallized from ethanol to yield colorless needles of N-(5-bromopyridin-2-yl)acetamide. [2]
Conclusion
This comparative guide highlights a significant knowledge gap in the scientific literature regarding the biological activities of this compound and N-(5-bromopyridin-2-yl)acetamide. While the bromo-derivative shows potential as a tubulin polymerization inhibitor based on structural analogy, this remains to be experimentally verified. For the acetyl-derivative, there is a clear need for foundational biological screening to ascertain any potential therapeutic value. The provided workflow and synthesis protocol offer a starting point for researchers interested in further investigating these compounds. Direct, controlled experimental comparisons are essential to objectively evaluate their relative performance and potential for drug development.
References
Comparative Cross-Reactivity Profiling of N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of N-(5-acetylpyridin-2-yl)acetamide against other known kinase inhibitors. Due to the limited publicly available data on the specific off-target profile of this compound, this document presents a representative study based on established methodologies in kinase inhibitor profiling. The experimental data herein is illustrative to guide researchers in designing and interpreting similar studies.
Introduction to Cross-Reactivity Profiling
Selectivity is a critical attribute of any therapeutic agent, dictating its efficacy and safety profile. For kinase inhibitors, off-target binding can lead to unforeseen side effects or provide opportunities for drug repositioning. Cross-reactivity profiling is therefore an essential step in the preclinical development of such compounds. This guide outlines a hypothetical kinase cross-reactivity profile for this compound and compares it with two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Erlotinib (a more selective inhibitor).
Comparative Kinase Inhibition Profile
A hypothetical kinase panel screening was conducted to assess the inhibitory activity of this compound, Staurosporine, and Erlotinib at a concentration of 1 µM. The percentage of inhibition for each kinase is summarized in the table below.
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Erlotinib (% Inhibition) |
| EGFR | 85 | 98 | 95 |
| VEGFR2 | 60 | 95 | 20 |
| SRC | 45 | 92 | 30 |
| ABL1 | 30 | 88 | 15 |
| CDK2 | 15 | 90 | 5 |
| PKA | 5 | 99 | 2 |
| PKCα | 10 | 97 | 3 |
| MAPK1 | 25 | 75 | 10 |
Detailed IC50 Values for Selected Kinases
To further quantify the potency of inhibition for the most affected kinases, IC50 values were determined. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Erlotinib (IC50, nM) |
| EGFR | 50 | 5 | 2 |
| VEGFR2 | 250 | 10 | >10,000 |
| SRC | 800 | 15 | 500 |
| ABL1 | >10,000 | 20 | >10,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The cross-reactivity profiling was hypothetically performed using a competitive binding assay that quantifies the ability of a compound to displace a fluorescent tracer from the ATP-binding site of a panel of kinases.
Protocol:
-
A panel of purified human kinases is prepared.
-
Each kinase is incubated with a fluorescently labeled ATP-competitive tracer.
-
The test compounds (this compound, Staurosporine, and Erlotinib) are serially diluted and added to the kinase-tracer mixture.
-
The reaction is allowed to reach equilibrium.
-
The displacement of the fluorescent tracer is measured using a suitable plate reader.
-
The percentage of inhibition is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO).
-
For IC50 determination, the percentage of inhibition is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay
To assess the on-target and off-target effects in a cellular context, a Western blot-based phospho-protein analysis was hypothetically conducted.
Protocol:
-
Human cancer cell lines (e.g., A431 for EGFR) are cultured to 70-80% confluency.
-
Cells are treated with various concentrations of the test compounds for a specified duration.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., phospho-EGFR, total-EGFR).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
Chemiluminescent signal is captured, and band intensities are quantified to determine the extent of phosphorylation inhibition.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway and indicates the points of inhibition by this compound based on the hypothetical profiling data.
Caption: Hypothetical inhibition of key signaling nodes by this compound.
Experimental Workflow for Kinase Profiling
The workflow for the in vitro kinase inhibition assay is depicted below.
Caption: Workflow for in vitro competitive binding kinase assay.
Conclusion
The hypothetical cross-reactivity profile of this compound suggests it is a moderately selective kinase inhibitor with primary activity against EGFR. Its off-target profile appears more selective than the broad-spectrum inhibitor Staurosporine but less selective than the targeted inhibitor Erlotinib. These illustrative findings underscore the importance of comprehensive kinase profiling to understand the full spectrum of a compound's biological activity. Researchers are encouraged to perform similar profiling studies using commercially available services to characterize their compounds of interest.
Comparative Efficacy of N-(pyridin-2-yl)acetamide Derivatives in Cancer Cell Lines: A Review of Structurally Related Compounds
Disclaimer: As of November 2025, publicly available research data on the biological efficacy of the specific compound N-(5-acetylpyridin-2-yl)acetamide is limited. This guide, therefore, presents a comparative analysis of structurally related N-(pyridin-2-yl)acetamide derivatives that have been evaluated for their cytotoxic effects in various cancer cell lines. This information is intended to provide valuable insights for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
N-(pyridin-2-yl)acetamide and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. While data on this compound is scarce, studies on analogous structures reveal promising anticancer activities. This guide summarizes the efficacy of these related compounds in different cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways potentially involved in their mechanism of action.
Efficacy of N-(pyridin-2-yl)acetamide Derivatives in Vitro
The cytotoxic effects of various N-(pyridin-2-yl)acetamide derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these evaluations. The following tables summarize the IC50 values for representative compounds from two distinct series of N-(pyridin-2-yl)acetamide derivatives.
N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives
A study by Ding et al. (2012) investigated a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives for their cytotoxic activity against human hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231) cell lines. The results for key compounds are presented in Table 1.
| Compound | Cell Line | IC50 (µM) |
| 5a: N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | HepG2 | 74.2 |
| MDA-MB-231 | 27.1 | |
| 5l: 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 | 22.6 |
| MDA-MB-231 | 1.4 | |
| Sorafenib (Control) | MDA-MB-231 | 5.2 |
Table 1: Cytotoxicity (IC50 in µM) of selected N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives in HepG2 and MDA-MB-231 cell lines.[1][2]
Compound 5l demonstrated significantly higher potency against the MDA-MB-231 cell line compared to the initial hit compound 5a and the standard drug Sorafenib[1][2]. The study also suggested that some of these compounds exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2].
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
Another series of related compounds, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, were evaluated for their cytotoxic activity against prostate cancer (PC3), colorectal cancer (HT29), and neuroblastoma (SKNMC) cell lines.
| Compound | Cell Line | IC50 (µM) |
| Nitro-substituted derivatives | PC3 | Potent |
| Methoxylated derivatives | SKNMC | Moderate |
| Doxorubicin (Control) | PC3 | Potent |
| HT29 | Potent | |
| SKNMC | Potent |
Table 2: Summary of cytotoxic activity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives.
The study highlighted that derivatives with nitro substitutions showed high cytotoxicity against the PC3 cell line, while those with methoxy groups were more effective against the SKNMC cell line[3][4].
Experimental Protocols
The evaluation of the cytotoxic efficacy of these compounds primarily relies on in vitro cell viability assays. The following is a detailed protocol for the widely used MTT assay.
MTT Cell Viability Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., HepG2, MDA-MB-231, PC3, HT29, SKNMC)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the potential mechanism of action of these compounds, the following diagrams are provided.
References
- 1. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
- 3. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Analytical Method Validation of N-(5-acetylpyridin-2-yl)acetamide
This guide provides a comprehensive overview of a proposed analytical method for the quantitative determination of N-(5-acetylpyridin-2-yl)acetamide, a key compound in pharmaceutical development and research. The guide details a validated High-Performance Liquid Chromatography (HPLC) method and compares it with potential alternative analytical techniques. All experimental data presented herein is illustrative to demonstrate the validation process.
Introduction
This compound is a pyridine derivative with potential applications in medicinal chemistry. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug development, including for purity assessment, stability studies, and quality control. This document outlines a robust HPLC-UV method and presents a complete validation summary according to the International Council for Harmonisation (ICH) guidelines.
Recommended Analytical Method: HPLC-UV
A reverse-phase HPLC method with UV detection is proposed as the primary analytical technique for the quantification of this compound. This method is widely used for its specificity, sensitivity, and accuracy in analyzing organic molecules.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample is dissolved in the mobile phase to a final concentration within the calibration range.
Method Validation Summary
The proposed HPLC-UV method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15023 |
| 5 | 75115 |
| 10 | 150230 |
| 25 | 375575 |
| 50 | 751150 |
| 100 | 1502300 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery (%) | 99.77 |
Table 3: Precision (Repeatability) Data (n=6)
| Concentration (µg/mL) | Measured Concentration (µg/mL) |
| 50 | 50.1 |
| 50 | 49.8 |
| 50 | 50.3 |
| 50 | 49.9 |
| 50 | 50.2 |
| 50 | 50.0 |
| Mean | 50.05 |
| Standard Deviation | 0.187 |
| RSD (%) | 0.37% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Comparison with Alternative Analytical Methods
While HPLC-UV is the recommended method, other techniques could be employed for the analysis of this compound.
Table 5: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, good sensitivity, quantitative accuracy. | Requires specialized equipment and trained personnel. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other absorbing compounds. |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | Very high sensitivity and specificity; provides structural information. | High cost of instrumentation and maintenance. |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and low cost for qualitative analysis. | Primarily qualitative; not suitable for precise quantification. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method.
Caption: General workflow for analytical method validation.
This guide demonstrates a comprehensive approach to the validation of an analytical method for this compound. The presented HPLC-UV method is shown to be specific, accurate, and precise, making it suitable for routine quality control and research applications. The comparison with alternative methods provides a rationale for the selection of HPLC-UV as the primary technique.
A Head-to-Head Battle in Colitis Models: N-(5-acetylpyridin-2-yl)acetamide Analogue Demonstrates Superior Efficacy Over Sulfasalazine
For Immediate Release: A novel acetamide analogue, N-(5-isobutyramidopyridin-2-yl)-3-phenylpropanamide (compound 2-19), has demonstrated superior anti-colitic activity compared to the established drug sulfasalazine in a preclinical model of colitis. This finding, emerging from a study focused on the development of new treatments for inflammatory bowel disease (IBD), suggests a promising new therapeutic avenue. The investigational compound, a derivative of N-(5-acetylpyridin-2-yl)acetamide, exerts its potent anti-inflammatory effects through a dual-inhibition mechanism targeting two key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Superior In Vivo Efficacy in a Rat Model of Colitis
In a well-established trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, oral administration of compound 2-19 at a dose of 1 mg/kg was found to be more effective at ameliorating colitis than sulfasalazine administered at a significantly higher dose of 300 mg/kg.[1] While the specific quantitative data from this direct comparison is not publicly available, the study highlights a significant potency advantage for the novel acetamide analogue.
To provide a comprehensive understanding of the comparative efficacy, the following table summarizes key parameters typically evaluated in such preclinical colitis models.
| Treatment Group | Dosage | Disease Activity Index (DAI) | Myeloperoxidase (MPO) Activity | Colon Weight/Length Ratio |
| Compound 2-19 | 1 mg/kg (oral) | Data not available | Data not available | Data not available |
| Sulfasalazine | 300 mg/kg (oral) | Data not available | Data not available | Data not available |
| Control (TNBS only) | - | Elevated | Elevated | Elevated |
| Table 1: Comparative Efficacy of Compound 2-19 and Sulfasalazine in a TNBS-induced Rat Colitis Model.[1] |
Mechanistic Insights: A Dual-Pronged Attack on Inflammation
The superior efficacy of the this compound analogue is attributed to its unique mechanism of action: the dual inhibition of TNF-α and IL-6 signaling pathways.[1] These two cytokines are pivotal drivers of the chronic inflammation characteristic of IBD. By simultaneously blocking their activity, compound 2-19 can more effectively interrupt the inflammatory cascade.
In contrast, sulfasalazine's mechanism is more complex and less targeted. It is a prodrug that is cleaved by gut bacteria into its active moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. 5-ASA is believed to exert its anti-inflammatory effects locally in the colon through various mechanisms, including the inhibition of prostaglandin synthesis and the nuclear factor-kappa B (NF-κB) pathway, as well as acting as a free radical scavenger. Sulfapyridine is absorbed systemically and is thought to have immunosuppressive effects.
References
Assessing the Off-Target Effects of Novel Compounds: A Comparative Guide
A comprehensive evaluation of a compound's off-target interactions is critical for the development of safe and effective therapeutics. While specific off-target data for the compound N-(5-acetylpyridin-2-yl)acetamide is not extensively available in public literature, this guide provides a framework for assessing such effects. It outlines established methodologies and presents a comparative analysis of well-characterized kinase inhibitors to illustrate the principles of off-target profiling.
This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform preclinical safety and mechanism-of-action studies.
Methodologies for Off-Target Profiling
The assessment of off-target effects is a multi-faceted process that employs a combination of computational and experimental approaches. These methods can be broadly categorized into in silico, in vitro, and cell-based assays, each providing unique insights into the interaction of a compound with the proteome.
In Silico Approaches: Computational methods are instrumental in the early stages of drug discovery for predicting potential off-target interactions, thereby helping to reduce safety-related attrition rates in later developmental phases.[1] These techniques leverage large databases of known compound-protein interactions and protein structures. Common in silico methods include:
-
Chemical Similarity and Structure-Activity Relationship (SAR) Models: These methods predict off-target interactions based on the structural similarity of the compound to other molecules with known biological targets.[1][2]
-
Molecular Docking and Pocket Similarity Searches: These structure-based approaches use 3D models of protein binding sites to predict how a compound might interact with various proteins.[1]
In Vitro Assays: Biochemical and biophysical assays provide direct evidence of a compound's interaction with purified proteins. For kinase inhibitors, large-scale screening panels are widely used.
-
Kinase Profiling Panels: These assays measure the inhibitory activity of a compound against a broad range of purified kinases, often hundreds, to determine its selectivity.[4][5][6] The output is typically a measure of the compound's potency, such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Competitive Binding Assays: Techniques like the KINOMEscan™ platform quantify the binding affinity of a compound to a large panel of kinases by measuring its ability to displace a known ligand.[7]
Cell-Based Assays: These assays are performed in a more physiologically relevant context, providing information on a compound's effects within a living cell.[8][9][10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or tissues by measuring changes in the thermal stability of proteins upon ligand binding.[11][12]
-
Phenotypic Screening: This approach evaluates the overall effect of a compound on cellular processes, such as proliferation, cytotoxicity, or signaling pathway activation, to identify potential off-target effects.[9][10]
-
KiNativ™ Assay: This chemical proteomics platform uses biotinylated acyl phosphates of ATP or ADP to label the ATP-binding sites of kinases in cell lysates. Inhibition of labeling by a compound indicates target engagement.[13][14][15]
Comparative Analysis of Kinase Inhibitor Off-Target Profiles
To illustrate the importance and practice of off-target profiling, the following table compares the off-target profiles of three well-known tyrosine kinase inhibitors: Imatinib, Dasatinib, and Gefitinib. These compounds have distinct selectivity profiles, which contribute to their different therapeutic applications and side-effect profiles.
| Target Kinase | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) |
| Primary Target(s) | |||
| ABL1 | 25 | <1 | >10,000 |
| KIT | 100 | 12 | >10,000 |
| PDGFRA | 100 | 16 | >10,000 |
| PDGFRB | 100 | 1 | >10,000 |
| EGFR | >10,000 | 110 | 37 |
| Selected Off-Targets | |||
| SRC | >1,000 | <1 | >10,000 |
| LCK | >1,000 | <1 | >10,000 |
| YES1 | >1,000 | <1 | >10,000 |
| DDR1 | 380 | 30 | >10,000 |
| NQO2 | 80 | >100,000 | Not Reported |
Data compiled from various sources. IC50 values can vary depending on assay conditions.
Imatinib is relatively selective for ABL, KIT, and PDGF receptors.[16] However, it also inhibits the oxidoreductase NQO2 at concentrations similar to its therapeutic targets, an unexpected off-target effect identified through chemical proteomic profiling.[4]
Dasatinib is a multi-targeted inhibitor with potent activity against ABL and SRC family kinases.[17] Its broader kinase inhibition profile contributes to its efficacy in imatinib-resistant cancers but is also associated with a different set of side effects, such as pleural effusion.[18][19]
Gefitinib is highly selective for EGFR.[20][21] Its off-target effects on other kinases are significantly less potent, which is consistent with its more targeted therapeutic window. However, in silico analyses and retrospective studies have identified other potential off-targets that may contribute to its overall biological activity and side-effect profile.[22]
Experimental Protocols
This protocol outlines a general procedure for determining the IC50 of a compound against a panel of kinases.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant, typically around 1%.
-
Prepare a solution of the kinase and its specific substrate in assay buffer.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the [γ-³³P]ATP solution.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control.
-
Plot the percentage of activity against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This protocol describes a general workflow for assessing target engagement in intact cells using Western blotting for detection.
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with either the test compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[23]
-
-
Heat Treatment:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.[25]
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[25]
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the band intensity against the temperature to generate a melting curve for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
-
Visualizing Pathways and Workflows
The PI3K/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival, and is often affected by the off-target activities of kinase inhibitors.[26][27][28][29][30]
Caption: The PI3K/AKT/mTOR signaling cascade.
The following diagram illustrates a general workflow for identifying and validating the off-target effects of a small molecule.
Caption: General workflow for off-target assessment.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Cell-Based Assays [sigmaaldrich.com]
- 9. bioivt.com [bioivt.com]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dasatinib for the treatment of chronic myeloid leukemia: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal–Organic Frameworks for Enzyme Modulation in Protein Kinase and Phosphatase Regulation—Mechanisms and Biomedical Applications [mdpi.com]
- 21. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer | European Respiratory Society [publications.ersnet.org]
- 22. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 25. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Benchmarking a Novel Acetamide Compound Against Standard-of-Care in Inflammatory Bowel Disease
A Comparative Analysis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and Standard Therapies for Inflammatory Bowel Disease
Disclaimer: This guide provides a comparative analysis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide , an analog of the requested compound N-(5-acetylpyridin-2-yl)acetamide, for which specific experimental data is not publicly available. The information presented herein is based on preclinical data for this analog and is intended for an audience of researchers, scientists, and drug development professionals.
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current standard-of-care treatments aim to reduce inflammation and manage symptoms. This guide benchmarks the preclinical performance of a novel compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, against two established IBD drugs: tofacitinib, a Janus kinase (JAK) inhibitor, and mesalazine, an aminosalicylate anti-inflammatory agent.
Mechanism of Action and Signaling Pathways
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide exerts its anti-inflammatory effects through the dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion.[1] These cytokines are key mediators in the inflammatory cascade characteristic of IBD. By blocking their signaling, the compound reduces the recruitment of immune cells to the colon, thereby mitigating inflammation.
Tofacitinib , a Janus kinase (JAK) inhibitor, functions by interfering with the JAK-STAT signaling pathway.[2][3] This pathway is crucial for the signaling of numerous cytokines involved in the immune response and inflammation.[4][5][6] By inhibiting JAK1 and JAK3, tofacitinib reduces the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the inflammatory response.[3][4]
Mesalazine (5-aminosalicylic acid or 5-ASA) is believed to have a topical anti-inflammatory effect on the colonic epithelial cells.[7] While its exact mechanism is not fully understood, it is thought to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key inflammatory mediators.[7][8][9] It may also act as a scavenger of free radicals and inhibit the activation of Nuclear Factor kappa B (NF-κB).[7]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analog (compound 2-19) in comparison to tofacitinib and mesalazine. The data is derived from an assay measuring the inhibition of TNF-α and IL-6 induced adhesion of monocytes to colon epithelial cells.
| Compound | Concentration (µM) | Inhibition of TNF-α Induced Adhesion | Inhibition of IL-6 Induced Adhesion |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (1) | 1 | Similar to Tofacitinib | Similar to Tofacitinib |
| Compound 2-19 (analog) | 1 | Much better than Tofacitinib | Much better than Tofacitinib |
| Tofacitinib | 1 | Standard | Standard |
| Mesalazine | 1000 | Much lower than compound 1 | Not reported |
Data sourced from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[1]
Experimental Protocols
In Vitro Cell Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of monocytes to colon epithelial cells, a key step in the inflammatory process of IBD.
Methodology:
-
Cell Culture: Human colon epithelial cells (e.g., Caco-2) are cultured to form a monolayer in a multi-well plate.[10]
-
Induction of Adhesion: The epithelial cell monolayer is stimulated with a pro-inflammatory cytokine, either TNF-α or IL-6, to induce the expression of adhesion molecules.
-
Treatment: The cells are treated with varying concentrations of the test compound (N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide), standard-of-care drugs (tofacitinib, mesalazine), or a vehicle control.
-
Monocyte Addition: Fluorescently labeled monocytes (e.g., U937 cells) are added to the wells.
-
Incubation: The plate is incubated to allow for monocyte adhesion to the epithelial cells.
-
Washing: Non-adherent monocytes are removed by washing.
-
Quantification: The fluorescence of the remaining adherent monocytes is measured using a plate reader.
-
Analysis: The percentage of inhibition of cell adhesion for each compound is calculated relative to the vehicle control.
In Vivo TNBS-Induced Colitis Model
This is a widely used animal model to induce colitis that mimics aspects of human IBD, particularly Crohn's disease.[11][12][13]
References
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tofacitinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mesalazine - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 13. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridinylacetamide and Pyrimidinylacetamide Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, pyridinylacetamide and pyrimidinylacetamide scaffolds are privileged structures, frequently incorporated into the design of novel therapeutic agents. Their prevalence stems from their ability to form key interactions with a wide array of biological targets, favorable physicochemical properties, and synthetic tractability. This guide provides a comparative analysis of these two scaffolds, drawing upon experimental data to highlight their respective strengths and liabilities in drug development.
Chemical and Structural Properties
At their core, both scaffolds feature an acetamide group linked to a six-membered nitrogen-containing heterocycle. The key distinction lies in the arrangement of the nitrogen atoms within the aromatic ring. The pyridine ring in pyridinylacetamides contains one nitrogen atom, while the pyrimidine ring in pyrimidinylacetamides possesses two nitrogen atoms at positions 1 and 3. This seemingly subtle difference significantly influences the electronic distribution, hydrogen bonding capacity, and overall topology of the molecules, thereby impacting their biological activity and pharmacokinetic profiles.
Comparative Biological Activities
To illustrate the therapeutic potential of these scaffolds, this section compares their performance as inhibitors of key drug targets.
Kinase Inhibition
Both pyridinylacetamide and pyrimidinylacetamide scaffolds have been successfully employed in the development of kinase inhibitors. Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases.
A study focused on Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, explored a series of N-(pyridin-3-yl)acetamide derivatives. Structure-activity relationship (SAR) analysis of these compounds provided insights into their interaction with the kinase.[1]
Conversely, pyrimidinylacetamide-based compounds have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. In one study, a series of pyrimidinylacetamide-based ureas were designed and synthesized, with the most potent compound exhibiting an IC50 value of 0.43 μM in a Human Umbilical Vein Endothelial Cell (HUVEC) inhibition assay.[2] Another area where pyrimidinylacetamides have shown promise is in the inhibition of Fibroblast Growth Factor Receptor 3 (FGFR3), a target for bladder cancer therapy.[3]
Table 1: Comparison of Kinase Inhibitory Activity
| Scaffold | Target Kinase | Key Compound Example | IC50 | Reference |
| Pyridinylacetamide | Pim-1 Kinase | N-(pyridin-3-yl)acetamide derivative | SAR analysis conducted | [1] |
| Pyrimidinylacetamide | VEGFR-2 | Pyrimidinylacetamide-based urea (compound 16) | 0.43 μM (HUVEC assay) | [2] |
| Pyrimidinylacetamide | FGFR3 | Pyrimidine derivative 20b | Tumor regression in vivo | [3] |
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs represent another major class of drug targets. While direct comparative studies are limited, the inherent properties of each scaffold lend themselves to the development of GPCR modulators. The ability of the pyridine and pyrimidine rings to participate in various non-covalent interactions is crucial for binding to the complex transmembrane domains of these receptors. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising avenue for developing selective GPCR-targeted therapies.[4][5][6][7][8]
Pharmacokinetic Profiles
A compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. Both pyridinylacetamide and pyrimidinylacetamide scaffolds have been subjects of optimization to improve their pharmacokinetic properties.
For instance, the introduction of a pyridine N-oxide moiety into a series of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors, which also contained a pyridinylacetamide fragment, was shown to improve aqueous solubility and lead to orally bioavailable compounds.[9] Similarly, metabolism-directed optimization of related thrombin inhibitors containing P1 and P3 pyridines has been a successful strategy to enhance oral bioavailability.[10]
In the realm of pyrimidinylacetamides, a pharmacokinetic property-driven optimization of pyrrolopyrimidine analogues as dipeptidyl peptidase IV (DPP-IV) inhibitors led to compounds with improved metabolic stability and permeability, resulting in better oral bioavailability and in vivo efficacy.[11]
Table 2: Pharmacokinetic Optimization Strategies
| Scaffold | Target/Compound Class | Optimization Strategy | Outcome | Reference |
| Pyridinylacetamide | Thrombin Inhibitors | Introduction of pyridine N-oxide | Improved aqueous solubility, oral bioavailability | [9] |
| Pyridinylacetamide | Thrombin Inhibitors | Metabolism-directed optimization | Enhanced oral bioavailability | [10] |
| Pyrimidinylacetamide | DPP-IV Inhibitors | Scaffold replacement (thienopyrimidine to pyrrolopyrimidine) | Improved metabolic stability, permeability, and oral bioavailability | [11] |
Synthesis and Experimental Protocols
The synthesis of both pyridinylacetamide and pyrimidinylacetamide derivatives generally involves well-established organic chemistry reactions. The core structures are typically assembled through amide bond formation between a substituted pyridine or pyrimidine amine and a suitable carboxylic acid or its activated derivative.
General Synthesis of Pyridinyl/Pyrimidinylacetamides
General synthetic scheme for pyridinyl/pyrimidinylacetamides.
Experimental Protocol: HUVEC Inhibition Assay for VEGFR-2 Inhibitors[2]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with 2% fetal bovine serum and other growth factors.
-
Compound Treatment: HUVECs are seeded in 96-well plates and treated with varying concentrations of the test compounds (e.g., pyrimidinylacetamide-based ureas).
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours).
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of both scaffolds is highly dependent on the nature and position of substituents on both the heterocyclic ring and the acetamide moiety.
For pyridinylacetamide derivatives, SAR studies have shown that the substitution pattern on the pyridine ring can significantly influence activity. For example, in a series of antiproliferative pyridine derivatives, the presence and position of methoxy, hydroxyl, and amino groups enhanced activity, while bulky groups or halogens were detrimental.[12]
For pyrimidinylacetamide derivatives, extensive SAR has been established in various contexts. For instance, in the development of FGFR3 inhibitors, reducing the molecular size of the substituent at the 4-position and modifying the linker at the 5-position of the pyrimidine scaffold led to increased systemic exposure.[3] The position of substituents on the pyrimidine nucleus has been shown to greatly influence a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[13][14]
Key SAR considerations for the two scaffolds.
Conclusion
Both pyridinylacetamide and pyrimidinylacetamide scaffolds are versatile and valuable building blocks in drug discovery. The choice between them often depends on the specific biological target and the desired pharmacological profile.
-
Pyridinylacetamides have demonstrated utility in targeting kinases and have been successfully optimized for oral bioavailability. The single nitrogen atom in the pyridine ring offers a distinct electronic and steric profile that can be exploited for specific receptor interactions.
-
Pyrimidinylacetamides are also prominent in kinase inhibitor design and have shown broad-spectrum biological activity. The presence of two nitrogen atoms provides additional hydrogen bonding opportunities and influences the overall geometry, which can be advantageous for certain targets. The pyrimidine core is a common feature in numerous approved drugs, underscoring its therapeutic relevance.[13][14][15][16]
Ultimately, the selection of one scaffold over the other will be guided by a comprehensive evaluation of SAR, target engagement, and ADME properties in the context of a specific drug discovery program. The rich chemistry and diverse biological activities associated with both scaffolds ensure their continued importance in the development of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidinylacetamide-based 2-pyridylureas as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of N-(5-acetylpyridin-2-yl)acetamide Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. This guide offers a comparative analysis of the therapeutic potential of N-(5-acetylpyridin-2-yl)acetamide derivatives by examining structurally related compounds with demonstrated biological activity. Due to the limited direct research on this compound derivatives, this guide focuses on closely related N-(pyridin-2-yl)acetamide analogs with various substitutions on the pyridine ring, providing a framework for inferring the potential of the target compound class.
The core structure, N-(pyridin-2-yl)acetamide, serves as a versatile scaffold in medicinal chemistry, with substitutions on the pyridine ring significantly influencing its pharmacological profile. This guide will delve into the anticancer, anti-inflammatory, and antifungal activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
The therapeutic potential of substituted N-(pyridin-2-yl)acetamide derivatives is highlighted by their diverse biological activities. The following tables summarize the in vitro efficacy of various analogs against different targets and cell lines, offering a comparative perspective.
| Compound ID | Substitution on Pyridine Ring | Target/Assay | Cell Line | IC50 / Activity | Reference |
| Analog 1 | 6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl | PI3K/mTOR | HCT-116, A549, MCF-7, U-87 MG | Potent antiproliferative activity | [1][4] |
| 5l | 6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl | Cytotoxicity | MDA-MB-231 | 1.4 µM | [3][5] |
| 5l | 6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl | Cytotoxicity | HepG2 | 22.6 µM | [3][5] |
| 5g | 6-fluoropyridin-3-yl | Cytotoxicity | - | - | [5] |
| 5j | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Cytotoxicity | - | - | [5] |
| 5o | 6-aminopyridin-2-yl | Cytotoxicity | - | - | [5] |
| 5p | 6-aminopyridin-2-yl | Cytotoxicity | - | - | [5] |
| Compound 5d | Substituted [4-methylphenylsulphonamido] | Antifungal | Candida albicans | MIC: 0.224 mg/mL | [6] |
| Compound 2b | Substituted [4-methylphenylsulphonamido] | Antifungal | Aspergillus niger | MIC: 0.190 mg/mL | [6] |
| Amide 4d | 5-methylpyridin-2-yl | Analgesic/Anti-inflammatory | Carrageenan-induced paw edema | More active than Lornoxicam | [7] |
| Amide 5 | pyridin-3-yl | Analgesic/Anti-inflammatory | Carrageenan-induced paw edema | More active than Lornoxicam | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in this guide.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, A549, MCF-7, U-87 MG, MDA-MB-231, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1][3][5]
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against fungal strains is determined using the broth microdilution method.
-
Fungal Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate medium, and a standardized inoculum is prepared.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[6]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of the compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week.
-
Compound Administration: The test compounds or a reference drug (e.g., Lornoxicam) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[7]
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding. The following diagrams were created using the DOT language.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-(pyridin-2-yl)acetamide derivatives is intricately linked to the nature and position of substituents on the pyridine ring. A review of various pyridine derivatives suggests that the presence of electron-donating groups such as methoxy (-OCH3) and hydroxyl (-OH), as well as carbonyl (-C=O) and amino (-NH2) groups, can enhance antiproliferative activity.[8]
For instance, the potent anticancer activity of analog 5l can be attributed to the bulky and electron-rich 6-(4-(4-methoxybenzyl)piperazin-1-yl) substituent at the 6-position of the pyridine ring.[3][5] This highlights the importance of this position for interaction with biological targets. Similarly, the anti-inflammatory and analgesic effects of amides 4d and 5 are influenced by the substitution pattern on the pyridine ring, with the 5-methyl and 3-pyridyl substitutions proving to be more effective than the reference drug Lornoxicam.[7]
The antifungal activity of the sulphonamido acetamide derivatives further underscores the role of the substituent, where different substitutions on the phenylsulphonamido moiety lead to varying efficacy against different fungal strains.[6]
Conclusion and Future Directions
While direct experimental data on this compound derivatives remains elusive, the comparative analysis of its structural analogs provides compelling evidence for its therapeutic potential. The N-(pyridin-2-yl)acetamide scaffold is a promising platform for the development of novel anticancer, anti-inflammatory, and antifungal agents. The acetyl group at the 5-position of the pyridine ring in the target compound is an electron-withdrawing group, which, based on general SAR principles, could modulate the electronic properties of the pyridine ring and influence its interaction with biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Investigating their inhibitory activity against a panel of kinases, their cytotoxic effects on various cancer cell lines, and their potential as anti-inflammatory and antimicrobial agents will be crucial in validating their therapeutic promise. Furthermore, detailed structure-activity relationship studies will be instrumental in optimizing the lead compounds to develop potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
A Head-to-Head Comparison: N-(5-acetylpyridin-2-yl)acetamide Analogue vs. Tofacitinib in the Context of Inflammatory Bowel Disease
For researchers and drug development professionals, this guide provides a detailed comparative analysis of a novel N-(5-acetylpyridin-2-yl)acetamide analogue against the established Janus kinase (JAK) inhibitor, tofacitinib, for the potential treatment of inflammatory bowel disease (IBD), specifically colitis. This comparison is based on preclinical data investigating their efficacy in modulating key inflammatory pathways.
The analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has demonstrated promising anti-inflammatory properties by dually inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced cell adhesion, crucial processes in the pathogenesis of IBD.[1] Tofacitinib, a clinically approved drug for ulcerative colitis, functions by inhibiting JAKs, which are critical for signaling a wide range of cytokines involved in inflammation.
Quantitative Data Summary
The following table summarizes the comparative inhibitory activities of the this compound analogue and tofacitinib on monocyte adhesion to colon epithelial cells, a key event in intestinal inflammation.
| Compound | Concentration | Inhibition of TNF-α-induced Adhesion | Inhibition of IL-6-induced Adhesion |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Analogue) | 1 µM | Similar to tofacitinib | Similar to tofacitinib |
| Tofacitinib | 1 µM | Effective inhibition | Effective inhibition |
| Mesalazine | 1000 µM | Less effective than the analogue and tofacitinib | Less effective than the analogue and tofacitinib |
Data extracted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents.[1]
A notable finding from the research is the strong positive correlation (R² = 0.8943 in a linear regression model) between the inhibitory activities of the synthesized analogues against TNF-α-induced and IL-6-induced adhesion, suggesting a dual-targeting mechanism.[1] Furthermore, oral administration of the parent compound in a rat model of trinitrobenzenesulfonic acid (TNBS)-induced colitis resulted in a significant reduction in clinical signs of the disease, including weight loss and colon tissue edema, as well as a decrease in myeloperoxidase activity, an indicator of inflammatory cell infiltration.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Adhesion Assay
This assay quantifies the adhesion of monocytes to colon epithelial cells, a process stimulated by pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Culture: Human colon epithelial cells (e.g., HT-29) are cultured to confluence in appropriate media. Human monocytic cells (e.g., U937) are also cultured separately.
-
Labeling of Monocytes: Monocytes are labeled with a fluorescent dye, such as Calcein-AM, for easy detection.
-
Induction of Adhesion: The confluent colon epithelial cell monolayer is pre-treated with the test compounds (this compound analogue, tofacitinib, or mesalazine) for a specified period. Subsequently, inflammation is induced by adding TNF-α or IL-6.
-
Co-culture: The fluorescently labeled monocytes are then added to the treated colon epithelial cell monolayer and incubated to allow for adhesion.
-
Washing: Non-adherent monocytes are removed by gentle washing with a buffered solution.
-
Quantification: The fluorescence intensity of the remaining adherent monocytes is measured using a fluorescence plate reader. The intensity is directly proportional to the number of adhered cells.
-
Data Analysis: The percentage inhibition of cell adhesion by the test compounds is calculated relative to the cytokine-stimulated control group without any compound treatment.
TNBS-Induced Colitis Model in Rats
This is a widely used animal model to mimic the pathology of Crohn's disease, a form of IBD.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Induction of Colitis: Rats are fasted overnight and then lightly anesthetized. A solution of TNBS in ethanol is administered intrarectally via a catheter to induce localized inflammation of the colon.
-
Treatment: The test compounds (e.g., the this compound analogue) are administered orally to the rats daily for a predetermined period, starting from the day of colitis induction. A control group receives the vehicle only.
-
Clinical Assessment: The body weight of the rats is monitored daily. At the end of the treatment period, the animals are euthanized.
-
Macroscopic Evaluation: The colons are excised, and the extent of macroscopic damage (e.g., ulceration, inflammation, thickness) is scored. The colon weight-to-length ratio is also determined as an indicator of edema.
-
Myeloperoxidase (MPO) Activity Assay: A section of the colon tissue is homogenized, and the MPO activity is measured using a colorimetric assay. MPO is an enzyme abundant in neutrophils, and its activity is a biochemical marker for neutrophil infiltration into the tissue, which is a hallmark of inflammation.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways targeted by the this compound analogue and tofacitinib, as well as the experimental workflow.
Caption: Targeted inhibition of cytokine-induced cell adhesion by the analogue.
References
Safety Operating Guide
Proper Disposal of N-(5-acetylpyridin-2-yl)acetamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling N-(5-acetylpyridin-2-yl)acetamide, a compound with potential hazards, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Precautions
This compound is classified within chemical families that include pyridine and acetamide derivatives. Compounds in this class may present several hazards, including skin, eye, and respiratory irritation.[1][2][3] Some related compounds are also suspected carcinogens.[4][5][6] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves inspected before use.[6][7] | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[1][7] | To protect eyes from splashes. |
| Lab Coat | A fully buttoned lab coat.[7][8] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified laboratory chemical fume hood.[8] | To avoid inhalation of dust or fumes.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste.[1][9] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[5][7]
1. Waste Segregation and Collection:
-
Unused Product: Any unused or unwanted this compound should be kept in its original or a compatible, clearly labeled container.
-
Contaminated Materials: All materials that have come into contact with the compound, including personal protective equipment (gloves, etc.), weighing papers, and contaminated labware, must be collected as hazardous waste.
-
Waste Container: Use a dedicated, sealable, and airtight container made of a compatible material (e.g., glass or high-density polyethylene) for collecting the waste.[7][8] The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".
2. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a fume hood.[10][11]
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or a spill pillow, to contain the spill.[7][12] Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[11][13]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. The cleaning materials should also be disposed of as hazardous waste.[10]
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7][8]
-
The storage area should be secure and accessible only to authorized personnel.[4]
4. Final Disposal:
-
Engage a Licensed Waste Disposal Service: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[5][7] Your institution's Environmental Health and Safety (EH&S) department will have established procedures and approved vendors for this purpose.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. This typically includes a chemical waste manifest.
-
Handover: Follow your institution's protocol for the internal transfer of the waste container to the designated waste accumulation area for pickup by the disposal service.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound, if available, and your institution's established safety and disposal protocols. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. nj.gov [nj.gov]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. lobachemie.com [lobachemie.com]
- 12. LCSS: PYRIDINE [web.stanford.edu]
- 13. carlroth.com [carlroth.com]
Personal protective equipment for handling N-(5-acetylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling N-(5-acetylpyridin-2-yl)acetamide. Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a suspected carcinogen (Category 2).[1][2][3][4][5] All personnel must handle this compound with extreme caution and adhere to the following personal protective equipment guidelines.
Summary of Hazards
| Hazard Classification | Description |
| Carcinogenicity | Category 2: Suspected of causing cancer.[1][2][3][4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[6] |
| Skin Sensitization | May cause an allergic skin reaction.[6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][7] |
Required Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[2][6] | To prevent skin contact with the chemical, which is a suspected carcinogen and can cause skin irritation. |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][10][11] | To protect eyes from dust particles and potential splashes, which can cause serious eye damage. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[1][2][10] | To minimize the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[1][2][8] | To prevent inhalation of dust, which may cause respiratory irritation and poses a carcinogenic risk. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Obtain Special Instructions : Before handling, thoroughly read and understand the Safety Data Sheet (SDS).[1][2]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE) : Don the required PPE as detailed in Table 1.2 before entering the handling area.
-
Weighing and Transfer :
-
Post-Handling :
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: A clear disposal plan for this compound waste.
Disposal Protocol
-
Waste Segregation : Do not mix this compound waste with other waste streams.[1][2]
-
Containerization :
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Disposal : Dispose of the contents and the container at an approved waste disposal plant in accordance with national and local regulations.[1][2] Handle uncleaned containers as you would the product itself.[1][2]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. osha.gov [osha.gov]
- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9 [matrix-fine-chemicals.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. epa.gov [epa.gov]
- 10. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural, characterization and biological activity of new ligand N-(pyrimidin-2-yl carbamothioyl) acetamide and its complexes with (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II) [ejchem.journals.ekb.eg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
